Yo-Pro-3
Description
Propriétés
Formule moléculaire |
C26H31I2N3O |
|---|---|
Poids moléculaire |
655.4 g/mol |
Nom IUPAC |
trimethyl-[3-[4-[(Z,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium diiodide |
InChI |
InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZVUUXEGAYWQURQ-UHFFFAOYSA-L |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Yo-Pro-3: A Fluorescent Probe for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yo-Pro-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a sensitive marker for identifying apoptotic and dead cells.[1] As a member of the monomeric cyanine (B1664457) dye family, this compound exhibits minimal fluorescence in solution and demonstrates a significant increase in quantum yield upon binding to double-stranded DNA.[1][2] This property makes it an invaluable tool in cellular analysis, particularly for distinguishing between healthy, apoptotic, and necrotic cell populations through fluorescence microscopy and flow cytometry.[1]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its application in apoptosis assays.
Core Principles and Mechanism of Action
The functionality of this compound as an apoptosis indicator hinges on the differential permeability of the plasma membrane in various cellular states. In healthy, viable cells, the intact cell membrane effectively excludes this compound.
During the early stages of apoptosis, one of the key cellular changes is an increase in plasma membrane permeability. While the membrane is not completely ruptured, it allows for the passage of small molecules like this compound. Once inside the cell, this compound intercalates with the nuclear DNA, leading to a dramatic increase in its fluorescence and brightly staining the nucleus.
In late-stage apoptosis or necrosis, the cell membrane loses its integrity entirely. This allows larger, traditionally used viability dyes like Propidium Iodide (PI) to enter and stain the nucleus. By using this compound in conjunction with a dye like PI, researchers can effectively differentiate between three distinct cell populations:
-
Live cells: Impermeable to both this compound and PI, thus showing no fluorescence from either dye.
-
Early apoptotic cells: Permeable to this compound but not PI, exhibiting this compound fluorescence only.
-
Late apoptotic/necrotic cells: Permeable to both this compound and PI, resulting in fluorescence from both dyes.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound Iodide.
| Property | Value | Reference(s) |
| Chemical Name | Oxazole Red | [1] |
| Molecular Formula | C₂₆H₃₁I₂N₃O | [1] |
| Molecular Weight | 655.35 g/mol | [1] |
| CAS Number | 157199-62-7 | [1] |
| Excitation Maximum (with DNA) | ~612-613 nm | [1][2][3][4] |
| Emission Maximum (with DNA) | ~629-631 nm | [1][2][3][4] |
| Recommended Laser Line | 594 nm (He-Ne) | [2][4] |
| Typical Working Concentration (Flow Cytometry) | 25 nM - 1 µM | [5] |
| Typical Working Concentration (Fluorescence Microscopy) | 1 µM - 10 µM | [5] |
| Solvent | DMSO (typically supplied as a 1 mM solution) | [1] |
| Storage | ≤–20°C, protected from light | [3] |
Experimental Protocols
Apoptosis Detection in Suspension Cells using Flow Cytometry (this compound and Propidium Iodide)
This protocol is adapted from established methods for similar dyes like Yo-Pro-1 and is suitable for analyzing apoptosis in suspension cell cultures.
Materials:
-
This compound Iodide (1 mM stock solution in DMSO)
-
Propidium Iodide (PI) (e.g., 1 mg/mL stock solution)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin-binding buffer (optional, can be used as a wash and staining buffer)
-
Flow cytometer tubes
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Control (untreated) cells
Methodology:
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated cell population as a negative control.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully remove the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step once.
-
-
Cell Resuspension: Resuspend the washed cells in cold PBS or 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Prepare a staining cocktail. For each 1 mL of cell suspension, you will add this compound and PI. The final concentrations will need to be optimized, but a starting point is:
-
This compound: 0.1 µM to 1.0 µM
-
Propidium Iodide: 1-2 µg/mL
-
-
Add the appropriate volume of this compound and PI stock solutions to the cell suspension. For example, to achieve a 0.5 µM this compound concentration in 1 mL, add 0.5 µL of a 1 mM stock solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the cells on ice, protected from light, for 20-30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer without a final wash step.
-
Excite this compound using a laser line around 594 nm or 633 nm and detect emission using a filter appropriate for its emission peak (~630 nm).
-
Excite PI using a 488 nm or 561 nm laser and detect emission in the appropriate red channel (e.g., >650 nm).
-
Use unstained and single-stained controls to set up compensation and gates correctly.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Live Cells: this compound negative / PI negative
-
Early Apoptotic Cells: this compound positive / PI negative
-
Late Apoptotic/Necrotic Cells: this compound positive / PI positive
Visualization of Apoptosis by Fluorescence Microscopy
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound Iodide (1 mM stock solution in DMSO)
-
Propidium Iodide (PI) (e.g., 1 mg/mL stock solution)
-
Hoechst 33342 (optional, for nuclear counterstaining of all cells)
-
PBS or other appropriate imaging buffer
-
Apoptosis-inducing agent
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Culture and Treatment: Culture cells on a suitable imaging surface and treat with an apoptosis-inducing agent as required.
-
Staining:
-
Prepare a staining solution in PBS or culture medium with final concentrations of:
-
This compound: 1 µM to 5 µM
-
Propidium Iodide: 1-2 µg/mL
-
Hoechst 33342 (optional): 1 µg/mL
-
-
Remove the culture medium from the cells and gently wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Gently wash the cells 2-3 times with PBS to remove excess dyes.
-
Imaging:
-
Mount the coverslip or place the imaging plate on the microscope stage.
-
Image the cells using appropriate filter sets for each fluorophore.
-
Hoechst: UV excitation, blue emission
-
This compound: Red excitation, far-red emission
-
PI: Green or yellow excitation, red emission
-
-
Image Interpretation:
-
All cell nuclei: Stained blue with Hoechst 33342 (if used).
-
Early apoptotic cell nuclei: Will appear stained with this compound (far-red).
-
Late apoptotic/necrotic cell nuclei: Will be stained with both this compound and PI (red/far-red).
-
Healthy cell nuclei: Will only be stained by Hoechst 33342.
Visualizations
Signaling Pathway: Mechanism of Differential Staining
Caption: Mechanism of this compound and PI differential cell staining.
Experimental Workflow: Flow Cytometry Apoptosis Assay
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen Monomeric Cyanine Nucleic Acid Stains TO-PRO-3 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 3. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
An In-Depth Technical Guide to the Mechanism of Yo-Pro-3 in Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Yo-Pro-3, a carbocyanine-based fluorescent dye, and its application in the detection of apoptosis. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research and drug development settings.
Core Principles of this compound in Apoptosis Detection
This compound is a highly effective tool for identifying apoptotic cells due to two key properties: its inability to cross the intact plasma membranes of live cells and its strong fluorescence enhancement upon binding to nucleic acids.[1][2][3]
During the process of apoptosis, one of the hallmark biochemical changes is the alteration of the plasma membrane's permeability.[4][5] While not completely ruptured as in necrosis, the membrane of an apoptotic cell becomes selectively permeable to small molecules, including this compound. This allows the dye to enter the cell and intercalate with the DNA, resulting in a significant increase in its fluorescence.[1][3] This selective uptake allows for the clear distinction between healthy, apoptotic, and necrotic cell populations, especially when used in conjunction with a viability dye such as Propidium (B1200493) Iodide (PI).[4][5]
Quantitative Data Presentation
The following tables summarize the key quantitative properties of this compound, aiding in experimental design and data interpretation.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | References |
| Excitation Maximum (DNA-bound) | ~612 nm | [6][7] |
| Emission Maximum (DNA-bound) | ~631 nm | [6][7] |
| Molecular Weight | 653.6 g/mol | N/A |
| Cell Permeability | Impermeant to live cells | [2][3] |
| Fluorescence in Solution | Negligible | [1][3] |
| Fluorescence Enhancement (upon DNA binding) | Significant | [1][3] |
| Dissociation Constant (Kd) for dsDNA | Micromolar range | [1][8] |
Table 2: Recommended Working Concentrations for Apoptosis Detection
| Application | Recommended Concentration Range | References |
| Flow Cytometry | 25 nM - 1 µM | [9] |
| Fluorescence Microscopy | 1 µM - 10 µM | [9] |
| Fixed and Permeabilized Cells | 100 nM - 5 µM | [1] |
Signaling Pathways and Mechanism of this compound Uptake
The entry of this compound into apoptotic cells is a direct consequence of the execution phase of apoptosis. The activation of effector caspases, particularly caspase-3, is a central event that orchestrates the dismantling of the cell.[10][11] This process leads to changes in plasma membrane integrity.
One of the proposed mechanisms for the increased membrane permeability to dyes like this compound involves the activation of the P2X7 receptor.[12][13] During apoptosis, cells can release ATP into the extracellular environment. This extracellular ATP can then bind to and activate the P2X7 receptor, which is an ATP-gated ion channel.[12][13] Prolonged activation of the P2X7 receptor can lead to the formation of a large pore in the plasma membrane, allowing the passage of molecules up to 900 Da.[13] Given that the molecular weight of this compound is below this threshold, its entry into apoptotic cells is likely facilitated by the opening of these P2X7-mediated pores.
Below are diagrams illustrating the apoptotic signaling pathway leading to this compound uptake and the experimental workflow for its use.
Caption: Apoptotic signaling cascade leading to this compound uptake.
References
- 1. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - AU [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. iqproducts.nl [iqproducts.nl]
- 6. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. TO-PRO-3 Stain | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
- 10. Differential kinetics of propidium iodide uptake in apoptotic and necrotic thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 12. P2X7 receptor: Death or life? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
Yo-Pro-3 Dye: A Comprehensive Technical Guide to Excitation, Emission, and Applications in Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent dye Yo-Pro-3, focusing on its excitation and emission spectra, and its applications in cellular analysis. The document details the dye's spectral properties, outlines experimental protocols for its use in apoptosis and cell viability assays, and illustrates the key signaling pathways that enable its function as a marker of cellular integrity.
Core Properties of this compound Dye
This compound is a carbocyanine-based nucleic acid stain that is essentially non-fluorescent in its free form but exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA). A key characteristic of this compound is its impermeability to live cells with intact plasma membranes. This property makes it an invaluable tool for distinguishing between healthy, apoptotic, and necrotic cells. In early apoptosis, the cell membrane becomes selectively permeable, allowing the entry of this compound, while in late apoptosis and necrosis, the membrane integrity is further compromised, facilitating staining by other dyes like Propidium Iodide (PI).
Spectral Characteristics
The spectral properties of this compound make it well-suited for multicolor fluorescence analysis, particularly with instruments equipped with a red laser. Its long-wavelength emission minimizes interference from autofluorescence often encountered in biological samples.
| Property | Value | Reference |
| Excitation Maximum (with DNA) | 612 nm | [1][2] |
| Emission Maximum (with DNA) | 631 nm | [1][2] |
| Molar Extinction Coefficient (ε) at λmax (with DNA) | 100,100 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) (with DNA) | 0.16 | [3] |
Signaling Pathways for Cell Permeability
The utility of this compound as a marker for apoptosis and necrosis is intrinsically linked to the biochemical and morphological changes that occur in the plasma membrane during these cell death processes. The following diagrams illustrate the key signaling events that lead to the loss of membrane integrity.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. A key event in early apoptosis is the limited permeabilization of the plasma membrane, allowing the entry of small molecules like this compound.
Caption: Apoptosis signaling leading to membrane permeability.
Necrosis Signaling Pathway
Necrosis is a form of cell death characterized by the loss of plasma membrane integrity and the release of cellular contents. Necroptosis is a programmed form of necrosis that is dependent on the activation of receptor-interacting protein kinases (RIPK).
Caption: Necroptosis pathway leading to membrane disruption.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based assays. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Apoptosis and Viability Assay by Flow Cytometry
This protocol allows for the simultaneous identification of live, early apoptotic, and late apoptotic/necrotic cells. It is often performed in conjunction with a dye that stains all dead cells, such as Propidium Iodide (PI).
Caption: Workflow for apoptosis detection by flow cytometry.
Methodology:
-
Cell Preparation: Induce apoptosis in your cell line of interest using a known method. Include both positive and negative controls.
-
Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add this compound to a final concentration of 0.1-1.0 µM and Propidium Iodide (PI) to a final concentration of 0.5-1.0 µg/mL.
-
Incubation: Incubate the cells for 15-30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. This compound is typically excited by a 561 nm or 640 nm laser and its emission is collected in the appropriate far-red channel (e.g., 660/20 nm bandpass filter).[4] PI is excited by a 488 nm laser and its emission is collected in the red channel.
-
Data Analysis:
-
Live cells: this compound negative / PI negative
-
Early apoptotic cells: this compound positive / PI negative
-
Late apoptotic/necrotic cells: this compound positive / PI positive
-
Cell Viability Assay by Fluorescence Microscopy
This protocol is suitable for visualizing and quantifying dead cells in a population.
References
Yo-Pro-3: An In-depth Technical Guide to a Key Fluorescent Probe for Nucleic Acid Staining
For Researchers, Scientists, and Drug Development Professionals
Yo-Pro-3 is a carbocyanine-based fluorescent dye that has become an invaluable tool for researchers in various fields, including cell biology, immunology, and drug discovery. This technical guide provides a comprehensive overview of this compound, its properties, and its applications in nucleic acid staining, with a particular focus on the identification of apoptotic and necrotic cells.
Core Properties and Mechanism of Action
This compound is a cell-impermeant, far-red fluorescent nucleic acid stain.[1][2] As a monomeric cyanine (B1664457) dye, it exhibits a high affinity for double-stranded DNA (dsDNA), with dissociation constants in the micromolar range.[3][4] A key characteristic of this compound is its significant fluorescence enhancement upon binding to nucleic acids. In its unbound state, the dye is essentially non-fluorescent, which contributes to a low background signal in staining applications.[1][5][6]
The cell impermeability of this compound is crucial for its primary application: distinguishing between live and dead or dying cells. Healthy, viable cells with intact plasma membranes exclude the dye. However, in apoptotic or necrotic cells, membrane integrity is compromised, allowing this compound to enter the cell and intercalate with the nucleic acids, resulting in a bright fluorescent signal.[2][3]
Quantitative Data
The following tables summarize the key quantitative properties of this compound, facilitating its effective use in experimental design.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Chemical Name | Oxazole Red | [1] |
| Molecular Formula | C₂₆H₃₁I₂N₃O | |
| Molecular Weight | 655.35 g/mol | [7] |
| CAS Number | 157199-62-7 | [1] |
| Excitation Maximum (with DNA) | 612 nm | [6][8][9] |
| Emission Maximum (with DNA) | 631 nm | [6][8][9] |
| Molar Extinction Coefficient (at λmax, with DNA) | 100,100 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (with DNA) | 0.16 | [7] |
| Color | Far-red | [1] |
| Solubility | Supplied as a 1 mM solution in DMSO | [1] |
| Storage Conditions | Store at -5°C to -30°C, protected from light | [10] |
Table 2: Recommended Working Concentrations
| Application | Working Concentration | Reference |
| Fluorescence Microscopy | 1 - 10 µM | [11] |
| Flow Cytometry | 25 nM - 1 µM | [11] |
Experimental Protocols
Detailed methodologies are provided below for key applications of this compound.
Staining of Dead or Fixed Cells for Fluorescence Microscopy
This protocol is adapted from procedures for similar monomeric cyanine dyes.
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if applicable
-
Fluorescence microscope with appropriate filters for far-red fluorescence (e.g., Cy®5 filter set)
Procedure:
-
Cell Preparation:
-
For live/dead staining: Culture cells on coverslips or in imaging dishes.
-
For fixed cell staining: Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash three times with PBS. If intracellular targets are to be stained, permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Staining:
-
Prepare a fresh working solution of this compound in PBS at a final concentration of 1-10 µM.
-
Remove the culture medium or PBS from the cells and add the this compound staining solution, ensuring the cells are completely covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths suitable for this compound (e.g., excitation around 610 nm and emission around 630 nm).
-
Apoptosis and Necrosis Detection by Flow Cytometry (this compound and Propidium Iodide Co-staining)
This protocol enables the differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations.
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
1X Annexin V binding buffer (or a similar calcium-rich buffer)
-
Cell suspension
-
Flow cytometer with 488 nm and ~633 nm lasers
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line using a known method. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add this compound to a final concentration of 25 nM - 1 µM.
-
Add PI to a final concentration of 1-2 µg/mL.
-
Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
Gating Strategy:
-
Live cells: this compound negative / PI negative
-
Early apoptotic cells: this compound positive / PI negative
-
Late apoptotic/necrotic cells: this compound positive / PI positive
-
-
Visualizations
Experimental Workflow for Apoptosis Detection
References
- 1. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. TO-PRO-3 Stain | Thermo Fisher Scientific - US [thermofisher.com]
- 4. thermofisher.com [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Invitrogen Monomeric Cyanine Nucleic Acid Stains TO-PRO-3 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. P2X7 receptor activates multiple selective dye-permeation pathways in RAW 264.7 and human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Monomeric Cyanine Nucleic Acid Stains 細胞非透過性 | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 11. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
Yo-Pro-3: A Technical Guide to Its Use as an Early Apoptosis Marker
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Unlike necrosis, which is a form of uncontrolled cell death resulting from acute injury, apoptosis is a highly regulated energy-dependent process characterized by a series of distinct morphological and biochemical events. These include cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. A key, early event in this cascade is the alteration of the plasma membrane, which, while remaining physically intact, loses its asymmetry and exhibits increased permeability to specific small molecules.
Yo-Pro-3 is a far-red fluorescent, cell-impermeant carbocyanine nucleic acid stain.[1] In healthy, viable cells, the intact plasma membrane effectively excludes the dye. However, during the initial stages of apoptosis, specific changes in membrane integrity create transient pores that allow this compound to enter the cell.[2][3] Once inside, it intercalates with DNA and RNA, exhibiting a strong fluorescence enhancement upon binding.[1] This selective entry into early apoptotic cells, before the complete loss of membrane integrity associated with late apoptosis or necrosis, makes this compound a valuable tool for researchers, scientists, and drug development professionals to identify and quantify apoptotic cell populations.
Mechanism of Staining in Early Apoptosis
The entry of this compound into cells is an indicator of compromised plasma membrane integrity, a hallmark of early apoptosis. While the membrane of a viable cell is impermeable to the dye, the apoptotic process initiates changes that increase its permeability. This allows this compound to pass into the cytoplasm and subsequently stain the nucleus by binding to nucleic acids.[1][2]
This process allows for the differentiation of cell populations:
-
Live Cells: Possess intact plasma membranes that exclude this compound, resulting in little to no fluorescence.[4]
-
Early Apoptotic Cells: Exhibit increased membrane permeability, allowing this compound to enter and stain the nucleus, resulting in far-red fluorescence. These cells, however, still exclude larger dyes like Propidium Iodide (PI).[3][5]
-
Late Apoptotic/Necrotic Cells: Have completely lost membrane integrity, allowing both this compound and viability dyes like PI to enter and stain the nucleus.[4][6]
The diagram below illustrates the signaling cascade leading to membrane permeability changes in early apoptosis, facilitating this compound entry.
Data Presentation: Quantitative Properties
The spectral characteristics of this compound are critical for designing experiments, particularly for multicolor flow cytometry and fluorescence microscopy. The dye is essentially non-fluorescent in solution and only becomes intensely fluorescent upon binding to nucleic acids.
| Property | Value | Reference |
| Dye Type | Monomeric Carbocyanine Nucleic Acid Stain | [7] |
| Cell Permeability | Impermeant to live cells | [1] |
| Excitation Maximum (bound to DNA) | ~612-613 nm | [8][9] |
| Emission Maximum (bound to DNA) | ~629-631 nm | [7][8][9][10] |
| Laser Excitation | 633 nm or 640 nm laser | [8] |
| Common Emission Filter | 660/20 nm or similar long-pass filter | [8] |
| Localization | Nucleus and Cytoplasm (upon entry) |
Experimental Protocols
Protocol 1: Apoptosis Detection by Flow Cytometry
This protocol provides a method to distinguish live, early apoptotic, and late apoptotic/necrotic cells using this compound in combination with a viability dye such as Propidium Iodide (PI).
Materials:
-
This compound Iodide (e.g., 1 mM solution in DMSO)
-
Propidium Iodide (PI) (e.g., 1 mg/mL solution in water)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin-Binding Buffer (optional, can be substituted with PBS or HBSS)
-
Cell suspension (control and induced)
-
Flow cytometer with 488 nm and ~633 nm lasers
Procedure:
-
Cell Preparation:
-
Induce apoptosis in the experimental cell population using the desired method. Prepare a parallel negative control culture.
-
Harvest cells (both adherent and suspension) and wash once with cold PBS.
-
Adjust the cell density to approximately 1 × 10⁶ cells/mL in cold PBS or 1X Annexin-Binding Buffer.[4]
-
-
Staining:
-
To 1 mL of the cell suspension, add this compound stock solution to a final concentration of 0.1 µM.
-
Add PI stock solution to a final concentration of 1.5 µM.
-
Note: Optimal staining concentrations may vary by cell type and should be determined empirically.
-
Incubate the cells on ice for 20-30 minutes, protected from light.[4]
-
-
Analysis:
-
Analyze the samples on the flow cytometer immediately (within 1 hour) after incubation.[4]
-
Excite this compound with a ~633 nm laser and collect emission around 660 nm.
-
Excite PI with a 488 nm laser and collect emission around 617 nm.[10]
-
Use unstained and single-stained controls to set up compensation and gates correctly.
-
Live cells: this compound negative / PI negative.
-
Early apoptotic cells: this compound positive / PI negative.
-
Late apoptotic/necrotic cells: this compound positive / PI positive.
-
Protocol 2: Apoptosis Detection by Fluorescence Microscopy
This protocol is for visualizing apoptotic cells in a population using fluorescence microscopy.
Materials:
-
This compound Iodide (e.g., 1 mM solution in DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Cells cultured on coverslips or chamber slides
-
PBS
-
Fixative (e.g., 3.7% Paraformaldehyde (PFA) in PBS) (for fixed-cell imaging)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy®5 or Far-Red)
Procedure for Live-Cell Imaging:
-
Wash cultured cells once with PBS.
-
Prepare a staining solution by diluting the this compound stock solution to a final concentration of 0.5-1.0 µM in PBS or culture medium. A nuclear counterstain like Hoechst 33342 can also be added.
-
Replace the medium on the cells with the staining solution.
-
Incubate for 15-30 minutes at the desired temperature, protected from light.[11]
-
Image the cells directly without washing, using a far-red filter set for this compound. Apoptotic cells will show bright nuclear staining.
Procedure for Fixed-Cell Imaging:
-
Wash cells 1-3 times in PBS.
-
Fix the cells with 3.7% PFA in PBS for 10-15 minutes at room temperature.[12]
-
Wash the cells three times in PBS.
-
Prepare the this compound staining solution by diluting the stock solution 1:1000 (to 1 µM) in PBS.[11]
-
Add the staining solution to cover the cells and incubate for 15-30 minutes, protected from light.[11]
-
Remove the staining solution and wash the cells 3 times in PBS.[11]
-
Mount the coverslip and image the cells.
Data Interpretation
The combination of this compound with a viability dye like Propidium Iodide (PI) allows for the clear distinction between three key cell populations in a flow cytometry experiment.
References
- 1. biotium.com [biotium.com]
- 2. Evaluation of YO-PRO-1 as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. biotium.com [biotium.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. FLUORESCENCE MICROSCOPY ANALYSIS OF NUCLEAR ALTERATIONS DURING APOPTOSIS [cyto.purdue.edu]
Yo-Pro-3: A Technical Guide to a Cell-Impermeant Nucleic Acid Stain
For Researchers, Scientists, and Drug Development Professionals
Core Finding: Yo-Pro-3 is a Cell-Impermeant Dye
This compound is a carbocyanine-based nucleic acid stain that is definitively cell-impermeant .[1][2] This characteristic dictates its primary application in cellular and molecular biology: the identification of cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis. Its inability to cross the intact membranes of live cells ensures that only dead or dying cells are labeled.
Once inside a cell with a permeabilized membrane, this compound intercalates with double-stranded DNA (dsDNA), leading to a significant increase in its fluorescence quantum yield.[1] The dye is essentially non-fluorescent when in solution but exhibits strong fluorescence upon binding to nucleic acids.[1] This property provides a high signal-to-noise ratio, making it an excellent tool for various fluorescence-based assays.
Distinguishing this compound from Yo-Pro-1
It is crucial to distinguish this compound from the related dye, Yo-Pro-1. While both are nucleic acid stains, Yo-Pro-1 is known to be permeant to the membranes of early apoptotic cells, which retain some membrane integrity. In contrast, this compound is generally excluded from these early apoptotic cells and is a more specific marker for late apoptotic and necrotic cells with fully compromised membranes.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (DNA-bound) | 612 nm | [1] |
| Emission Maximum (DNA-bound) | 631 nm | [1] |
| Quantum Yield (DNA-bound) | 0.16 | |
| Molar Extinction Coefficient (ε) at λmax | 100,100 cm⁻¹M⁻¹ | |
| Fluorescence Enhancement upon DNA binding | 20- to 200-fold |
| Cell State | This compound Permeability | Expected Fluorescence |
| Live | Impermeant | Little to no fluorescence |
| Early Apoptotic | Generally Impermeant | Low fluorescence |
| Late Apoptotic / Necrotic | Permeant | Bright far-red fluorescence |
Experimental Protocols
Detailed methodologies for utilizing this compound in common applications are provided below.
Protocol 1: Dead Cell Staining for Fluorescence Microscopy
This protocol is adapted from the use of the similar cell-impermeant dye, TO-PRO-3, and is suitable for identifying dead cells in a population using fluorescence microscopy.
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 or far-red)
Procedure:
-
Cell Preparation: Culture cells under desired experimental conditions. Include positive control samples treated with an agent known to induce cell death (e.g., ethanol (B145695) or heat).
-
Washing: Gently wash the cells 1-3 times with PBS to remove any residual media.
-
Staining Solution Preparation: Prepare the this compound staining solution by diluting the 1 mM stock solution in PBS. A final concentration of 1 µM is a good starting point, but the optimal concentration may range from 100 nM to 5 µM and should be determined empirically for your cell type and experimental conditions.
-
Staining: Add a sufficient volume of the staining solution to completely cover the cells.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells 3 times with PBS.
-
Imaging: Mount the coverslips or place the imaging dish on the fluorescence microscope. Acquire images using a filter set appropriate for far-red fluorescence (Excitation: ~610 nm, Emission: ~630 nm). Dead cells will exhibit bright nuclear staining, while live cells will show minimal to no fluorescence.
Protocol 2: Flow Cytometry for Viability and Apoptosis Analysis (with Propidium Iodide)
This protocol outlines a common method for distinguishing between live, apoptotic, and necrotic cell populations using flow cytometry, by combining a cell-permeant dye for early apoptosis (like YO-PRO-1, but can be adapted for other markers) and a cell-impermeant dye for necrosis (Propidium Iodide, which serves a similar role to this compound in this context).
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
Flow cytometer with 488 nm and/or 633 nm laser excitation capabilities
Procedure:
-
Cell Preparation: Induce apoptosis in your cell population using the desired method. Prepare a negative control (untreated cells) and a positive control for necrosis (e.g., heat-shocked cells).
-
Harvesting and Washing: Harvest the cells and wash them with cold PBS. Resuspend the cells in PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: For each 1 mL of cell suspension, add the appropriate amount of this compound and PI. A common starting concentration is 1 µL of each stock solution.
-
Incubation: Incubate the cells on ice for 20-30 minutes, protected from light.
-
Analysis: Analyze the stained cells by flow cytometry within 1-2 hours.
-
Use 488 nm excitation for PI and the appropriate laser for this compound (e.g., 594 nm or 633 nm).
-
Collect fluorescence emission for this compound (e.g., ~630 nm) and PI (e.g., ~617 nm).
-
Gate on the cell population to exclude debris.
-
-
Data Interpretation:
-
Live cells: Low to no fluorescence for both dyes.
-
Early apoptotic cells: May show intermediate fluorescence for a marker like Yo-Pro-1 (if used), but should remain negative for this compound and PI.
-
Late apoptotic/necrotic cells: Will show bright fluorescence for both this compound and PI.
-
Visualizations
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for cell viability analysis using this compound and PI.
Signaling Pathway: Mechanism of this compound Staining
Caption: this compound enters dead cells and fluoresces upon DNA binding.
References
Yo-Pro-3: An In-depth Technical Guide to its Applications in Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yo-Pro-3 is a carbocyanine nucleic acid stain that serves as a valuable tool in cell biology research, particularly for assessing cell viability and apoptosis. This far-red fluorescent dye is cell-impermeant, meaning it cannot cross the intact plasma membrane of live, healthy cells. However, in cells with compromised membranes, a hallmark of late-stage apoptosis and necrosis, this compound can enter and intercalate with DNA, emitting a bright fluorescent signal upon binding. Its spectral properties, including a high extinction coefficient and quantum yield upon binding to nucleic acids, make it a sensitive probe for detecting cell death in various experimental setups.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key applications, detailed experimental protocols, and quantitative data to aid researchers in its effective utilization.
Core Principles and Mechanism of Action
This compound is a monomeric cyanine (B1664457) dye that is essentially non-fluorescent in aqueous solution. Upon binding to double-stranded DNA, its fluorescence quantum yield increases dramatically. The key to its application as a viability stain lies in its inability to cross the intact plasma membrane of live cells.
In the early stages of apoptosis, the cell membrane remains largely intact, excluding this compound. However, as apoptosis progresses to later stages, or during necrosis, the plasma membrane loses its integrity, becoming permeable to the dye. Once inside the cell, this compound binds to the nucleic acids, resulting in a strong fluorescent signal that can be detected by fluorescence microscopy or flow cytometry.
One specific mechanism that facilitates this compound entry into cells is through the activation of the P2X7 receptor, an ATP-gated ion channel. Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da, including this compound.[1]
Key Applications in Cell Biology
The primary applications of this compound in cell biology research revolve around the detection of cell death and the assessment of plasma membrane integrity.
-
Apoptosis and Necrosis Detection: this compound is widely used to identify late-stage apoptotic and necrotic cells. In combination with other fluorescent probes, such as Annexin V (an early apoptotic marker) and a vital dye like Hoechst 33342, this compound allows for the discrimination between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Viability Assays: As a cell-impermeant dye, this compound serves as a reliable indicator of cell viability. A lack of this compound staining is indicative of a healthy cell population with intact plasma membranes.
-
P2X7 Receptor Activation Studies: The influx of this compound is a functional readout for the opening of the P2X7 receptor pore, making it a valuable tool for studying the activation and modulation of this receptor in various physiological and pathological contexts.
-
Multiparametric Flow Cytometry: this compound's far-red emission spectrum makes it suitable for multicolor flow cytometry experiments, as its signal can be readily distinguished from commonly used green and red fluorophores with minimal spectral overlap.[2]
Quantitative Data
The following table summarizes the key quantitative properties of this compound, providing essential information for experimental design and data interpretation.
| Property | Value | Reference |
| Excitation Maximum (with DNA) | 612 nm | [3][4][5] |
| Emission Maximum (with DNA) | 631 nm | [3][4][5] |
| Molar Extinction Coefficient (at λmax, with DNA) | 100,100 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (with DNA) | 0.16 | [6] |
| Molecular Weight | 655.36 g/mol | [6] |
Experimental Protocols
Detailed methodologies for the key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: Apoptosis and Viability Staining for Fluorescence Microscopy
This protocol describes the use of this compound in conjunction with Hoechst 33342 to differentiate between live, apoptotic/necrotic cells by fluorescence microscopy.
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Hoechst 33342 (10 mg/mL solution in water)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on coverslips or in imaging dishes
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Fluorescence microscope with appropriate filter sets (DAPI for Hoechst 33342, and Cy5/Far-Red for this compound)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or imaging dishes and culture under standard conditions.
-
Induce apoptosis by treating cells with the desired agent for the appropriate duration. Include an untreated control.
-
-
Staining Solution Preparation:
-
Prepare a staining solution by diluting this compound to a final concentration of 1-10 µM and Hoechst 33342 to a final concentration of 1 µg/mL in PBS or cell culture medium.[7] The optimal concentration may need to be determined empirically.
-
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of mounting medium.
-
Image the cells using a fluorescence microscope.
-
Live cells: Blue nuclei (Hoechst 33342 positive), no green/far-red fluorescence (this compound negative).
-
Late Apoptotic/Necrotic cells: Blue nuclei (Hoechst 33342 positive) and intense green/far-red nuclear staining (this compound positive).
-
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol details the use of this compound and Propidium Iodide (PI) for the quantitative analysis of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. This combination allows for a more detailed discrimination of cell death stages.
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Propidium Iodide (PI) (1 mg/mL solution in water)
-
Annexin V-FITC (or another color variant)
-
1X Annexin V Binding Buffer
-
Cells in suspension
-
Apoptosis-inducing agent
-
Flow cytometer with 488 nm and 633 nm (or similar) lasers.
Procedure:
-
Cell Preparation and Treatment:
-
Induce apoptosis in a suspension cell culture. Include an untreated control.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS and then resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 1 µL of this compound (final concentration 25 nM - 1 µM) and 1 µL of PI (final concentration 1 µg/mL).[7] The optimal concentrations should be titrated.
-
Incubate for an additional 15 minutes on ice in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser lines and filters for FITC, PI, and this compound.
-
Set up compensation controls using single-stained samples.
-
Data Interpretation:
-
Live cells: Annexin V negative, this compound negative, PI negative.
-
Early apoptotic cells: Annexin V positive, this compound negative, PI negative.
-
Late apoptotic cells: Annexin V positive, this compound positive, PI negative/low.
-
Necrotic cells: Annexin V positive, this compound positive, PI positive.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
P2X7 Receptor Signaling Pathway Leading to this compound Influx
Caption: P2X7 receptor activation by ATP and subsequent this compound influx.
Experimental Workflow for Apoptosis Detection using this compound by Flow Cytometry
Caption: A typical workflow for multiparametric apoptosis analysis.
Conclusion
This compound is a robust and versatile fluorescent probe for the detection of cell death and the assessment of plasma membrane integrity. Its far-red emission spectrum, high sensitivity, and utility in multiparametric analyses make it an indispensable tool for researchers in various fields, including cancer biology, immunology, and neurobiology. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in your research endeavors, enabling precise and reliable quantification of cellular viability and apoptosis.
References
- 1. The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Yo-Pro-3 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yo-Pro-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as a sensitive marker for identifying apoptotic and necrotic cells. As a carbocyanine monomer, it is essentially non-fluorescent in solution but exhibits a strong fluorescence enhancement upon binding to DNA.[1] This property makes it an excellent tool for fluorescence microscopy and flow cytometry applications, particularly in cell viability and cell death assays. In healthy, live cells with intact plasma membranes, this compound is excluded from the cell. However, during the early to mid-stages of apoptosis, changes in membrane permeability allow the dye to enter and stain the nucleus.[2] In necrotic or late-stage apoptotic cells, where membrane integrity is completely compromised, this compound readily enters and brightly stains the nucleus. This differential staining allows for the clear distinction between live, apoptotic, and necrotic cell populations, making it a valuable tool in basic research and drug discovery.
Principle of Detection
The utility of this compound as a cell death indicator is based on the differential plasma membrane integrity of live, apoptotic, and necrotic cells.
-
Live Cells: Maintain an intact plasma membrane that is impermeable to this compound. Consequently, live cells show little to no fluorescence.
-
Apoptotic Cells: During apoptosis, the cell membrane undergoes changes that increase its permeability to small molecules like this compound, while still excluding larger dyes such as Propidium Iodide (PI). This allows for the specific identification of apoptotic cells.
-
Necrotic and Late-Stage Apoptotic Cells: These cells have lost their membrane integrity, allowing this compound and other dyes to freely enter and stain the nucleic acids, resulting in bright fluorescence.
Applications
-
Distinguishing Apoptotic and Necrotic Cells: this compound is frequently used in conjunction with a dead cell stain like Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cell populations.
-
High-Content Screening and Drug Discovery: The robust and sensitive nature of this compound staining makes it suitable for automated high-content screening assays to assess the cytotoxic or apoptotic effects of drug candidates.
-
Nuclear Counterstaining: In fixed and permeabilized cells, this compound can be used as a nuclear counterstain in multicolor fluorescence imaging experiments.[3][4]
Spectral Properties
This compound can be excited by a helium-neon laser and its emission is well-separated from commonly used green and red fluorophores.
| Parameter | Wavelength (nm) |
| Excitation Maximum (bound to DNA) | ~612 nm |
| Emission Maximum (bound to DNA) | ~631 nm |
Signaling Pathways Leading to Membrane Permeability
The entry of this compound into cells is a direct consequence of the loss of plasma membrane integrity, a hallmark of both apoptosis and necroptosis.
Apoptosis Signaling Pathway
Apoptosis is a programmed cell death pathway characterized by a series of biochemical events, including the activation of caspases. Initiator caspases, once activated by either intrinsic (mitochondrial) or extrinsic (death receptor) signals, proceed to activate executioner caspases.[5] These executioner caspases cleave various cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis, including alterations in the plasma membrane that increase its permeability.[6]
Caption: Apoptosis signaling leading to this compound entry.
Necroptosis Signaling Pathway
Necroptosis is a regulated form of necrosis that is independent of caspases. It is typically initiated by death receptor signaling and is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[7][8] This leads to the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like (MLKL), which then translocates to the plasma membrane and disrupts its integrity, causing cell lysis.[8][9]
Caption: Necroptosis signaling leading to this compound entry.
Experimental Protocols
Protocol 1: Staining of Apoptotic and Necrotic Cells with this compound and Propidium Iodide
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cells in suspension or adherent cells on coverslips
-
Fluorescence microscope with appropriate filters
Staining Solution Preparation:
Prepare a fresh 2X staining solution in PBS:
-
This compound: 2 µM (final concentration 1 µM)
-
Propidium Iodide: 2 µg/mL (final concentration 1 µg/mL)
Procedure:
-
Cell Preparation:
-
Suspension cells: Pellet the cells by centrifugation and resuspend in PBS.
-
Adherent cells: Grow cells on sterile glass coverslips in a petri dish.
-
-
Staining:
-
Suspension cells: Add an equal volume of the 2X staining solution to the cell suspension.
-
Adherent cells: Remove the culture medium and wash the cells once with PBS. Add the 1X staining solution to cover the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Imaging:
-
Suspension cells: Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Adherent cells: Mount the coverslip onto a microscope slide with a drop of PBS.
-
-
Microscopy: Observe the cells using a fluorescence microscope.
-
This compound: Use a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set).
-
Propidium Iodide: Use a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red filter set).
-
Expected Results:
| Cell Population | This compound Staining | Propidium Iodide Staining |
| Live Cells | Negative/Very Dim | Negative |
| Apoptotic Cells | Bright Green/Far-Red | Negative |
| Necrotic/Late Apoptotic Cells | Bright Green/Far-Red | Bright Red |
Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Cells
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
PBS
-
Adherent cells on coverslips
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the this compound stock solution to a final concentration of 1-5 µM in PBS and add it to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslip and image as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a general workflow for a cell viability assay using this compound in a drug screening context.
Caption: General workflow for a this compound based cell viability assay.
Data Presentation and Interpretation
Quantitative data from this compound staining experiments can be summarized to compare the effects of different treatments. The percentage of live, apoptotic, and necrotic cells should be calculated from multiple fields of view or replicate wells.
Table 1: Example of Quantitative Data Summary
| Treatment | Concentration | % Live Cells (this compound-/PI-) | % Apoptotic Cells (this compound+/PI-) | % Necrotic Cells (this compound+/PI+) |
| Vehicle Control | - | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| Compound X | 1 µM | 80 ± 5 | 15 ± 3 | 5 ± 2 |
| Compound X | 10 µM | 40 ± 6 | 45 ± 5 | 15 ± 4 |
| Staurosporine (Positive Control) | 1 µM | 10 ± 3 | 70 ± 8 | 20 ± 5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | This compound concentration too high | Titrate the this compound concentration (try a range of 0.1-1 µM). |
| Insufficient washing | Increase the number and duration of washing steps after staining. | |
| No or weak staining of dead/apoptotic cells | This compound concentration too low | Increase the this compound concentration (up to 10 µM). |
| Incorrect filter set | Ensure the microscope filter sets match the excitation and emission spectra of this compound. | |
| All cells are stained | Cells were not healthy at the start of the experiment | Check cell viability before starting the experiment. |
| Fixation/permeabilization issues (for counterstaining) | Optimize fixation and permeabilization protocols. |
Conclusion
This compound is a versatile and sensitive fluorescent probe for the detection of apoptotic and necrotic cells in fluorescence microscopy. Its far-red emission and cell-impermeant nature make it an ideal tool for multicolor imaging and high-content screening applications in both fundamental research and drug development. By following the detailed protocols and guidelines presented here, researchers can effectively utilize this compound to gain valuable insights into cell viability and the mechanisms of cell death.
References
- 1. biotium.com [biotium.com]
- 2. アポトーシス試薬およびキット | Thermo Fisher Scientific [thermofisher.com]
- 3. TO-PRO-3 is an optimal fluorescent dye for nuclear counterstaining in dual-colour FISH on paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Sequence of Physical Changes to the Cell Membrane During Glucocorticoid-Induced Apoptosis in S49 Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yo-Pro-3 and Propidium Iodide Co-staining in Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate detection and quantification of apoptosis, or programmed cell death, is crucial in various fields of biological research and drug development. A widely used method for assessing apoptosis involves the use of fluorescent nucleic acid stains to differentiate between healthy, apoptotic, and necrotic cells based on plasma membrane integrity. This document provides detailed application notes and protocols for the co-staining of cells with Yo-Pro-3 and propidium (B1200493) iodide (PI) to distinguish these cell populations by fluorescence microscopy and flow cytometry.
This compound is a green-fluorescent, cell-impermeant nucleic acid stain that can penetrate the plasma membrane of early apoptotic cells, which have increased permeability. Propidium iodide is a red-fluorescent intercalating agent that is also cell-impermeant but can only enter cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells.[1][2] Consequently, co-staining with this compound and PI allows for the discrimination of three distinct cell populations:
-
Live cells: Impermeable to both dyes, they show little to no fluorescence.
-
Early apoptotic cells: Selectively permeable to this compound, they exhibit green fluorescence.
-
Late apoptotic/necrotic cells: Permeable to both dyes, they display both green and red fluorescence.
Principle of the Assay
The differential permeability of the plasma membrane during the progression of cell death forms the basis of this assay.
Caption: Staining principle of this compound and PI.
Data Presentation
The following tables summarize the spectral properties of this compound and Propidium Iodide and provide representative data from a typical apoptosis induction experiment analyzed by flow cytometry.
Table 1: Spectral Characteristics of this compound and Propidium Iodide
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line Compatibility | Emission Color |
| This compound | ~612 | ~631 | 594 nm, 633/640 nm | Far-Red |
| Propidium Iodide | ~535 (bound to DNA) | ~617 (bound to DNA) | 488 nm, 561 nm | Red |
Table 2: Example Flow Cytometry Data of Apoptosis Induction
Cell Type: Jurkat cells treated with 10 µM Camptothecin for 4 hours.
| Cell Population | Untreated Control (%) | Camptothecin Treated (%) |
| Live (this compound-/PI-) | 95.2 | 45.8 |
| Early Apoptotic (this compound+/PI-) | 3.5 | 35.1 |
| Late Apoptotic/Necrotic (this compound+/PI+) | 1.3 | 19.1 |
Note: The data presented are representative and may vary depending on the cell type, apoptosis-inducing agent, and experimental conditions.
Experimental Protocols
This section provides detailed protocols for staining both suspension and adherent cells for analysis by fluorescence microscopy and flow cytometry.
Materials Required
-
This compound Iodide (e.g., 1 mM solution in DMSO)
-
Propidium Iodide (e.g., 1 mg/mL solution in water)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
1X Annexin-binding buffer (or a similar physiological buffer)
-
Apoptosis-inducing agent (e.g., staurosporine, camptothecin)
-
Control cells (untreated)
-
Suspension or adherent cells of interest
-
Fluorescence microscope with appropriate filters
-
Flow cytometer with appropriate lasers and detectors
Experimental Workflow
Caption: Experimental workflow for this compound and PI co-staining.
Protocol for Suspension Cells (Flow Cytometry)
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time and concentration. Include an untreated cell population as a negative control.
-
Cell Harvesting: Collect the cells by centrifugation at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Prepare a staining solution containing this compound at a final concentration of 0.1 µM and PI at a final concentration of 1.5 µM in 1X Annexin-binding buffer.
-
Add 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of the combined this compound/PI staining solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells by flow cytometry without washing. Use appropriate laser lines and emission filters for this compound (e.g., excited by a 561 nm or 633 nm laser and detected in the far-red channel) and PI (e.g., excited by a 488 nm laser and detected in the red channel).
Protocol for Adherent Cells (Fluorescence Microscopy)
-
Cell Culture: Grow adherent cells on coverslips or in imaging-compatible plates.
-
Induce Apoptosis: Treat the cells with an apoptosis-inducing agent. Include an untreated control.
-
Washing: Gently wash the cells twice with PBS.
-
Staining:
-
Prepare a staining solution of 0.1 µM this compound and 1.5 µM PI in 1X Annexin-binding buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Imaging: Observe the cells directly using a fluorescence microscope equipped with appropriate filter sets for this compound (far-red) and PI (red). Live cells will show minimal fluorescence, early apoptotic cells will be green, and late apoptotic/necrotic cells will be red and green.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Excess dye concentration. | Titrate the concentrations of this compound and PI to determine the optimal staining concentration for your cell type. |
| Inadequate washing (for microscopy). | Ensure thorough but gentle washing steps after staining. | |
| Weak or no signal | Insufficient incubation time. | Increase the incubation time with the dyes. |
| Low number of apoptotic cells. | Optimize the concentration and incubation time of the apoptosis-inducing agent. | |
| All cells are stained with PI | Harsh cell handling leading to membrane damage. | Handle cells gently during harvesting and washing. Reduce centrifugation speed if necessary. |
| Apoptosis has progressed to necrosis. | Analyze cells at an earlier time point after inducing apoptosis. | |
| Difficulty in distinguishing populations | Incorrect instrument settings. | Ensure the correct laser lines and emission filters are used for both dyes. |
| Spectral overlap between fluorophores. | Perform compensation controls using single-stained samples, especially for flow cytometry. |
Concluding Remarks
The this compound and propidium iodide co-staining method is a robust and straightforward assay for the quantitative and qualitative assessment of apoptosis. By leveraging the differential membrane permeability of cells at various stages of cell death, this technique provides valuable insights for researchers in basic science and drug discovery. Careful optimization of staining conditions and instrument settings is essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Yo-Pro-3 Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Yo-Pro-3 and its analogs for the detection of apoptosis and necrosis in cell populations. The methodologies outlined are suitable for both suspension and adherent cells and are optimized for analysis by flow cytometry and fluorescence microscopy.
Core Principles
This compound is a carbocyanine nucleic acid stain that is impermeant to live cells with intact plasma membranes. In the early stages of apoptosis, changes in membrane permeability allow this compound to enter the cell and stain the nucleus with a bright green fluorescence. In late-stage apoptotic and necrotic cells, the cell membrane becomes fully compromised, allowing for the entry of other dyes such as Propidium Iodide (PI), which stains the nucleus red. This differential staining pattern allows for the discrimination between live, early apoptotic, and late apoptotic/necrotic cell populations.
Quantitative Data Summary
The optimal concentration of this compound is application-dependent. The following table summarizes recommended starting concentrations for various applications. It is crucial to titrate the dye for each specific cell type and experimental condition to achieve optimal results.
| Application | Yo-Pro Family Dye | Recommended Concentration Range | Incubation Time | Target Cells |
| Flow Cytometry | This compound Iodide | 25 nM - 1 µM[1] | 20 - 30 minutes | Suspension or Adherent |
| Yo-Pro-1 Iodide | 100 nM (in combination with PI)[2] | 20 - 30 minutes | Suspension (e.g., Jurkat) | |
| TO-PRO-3 Iodide | 0.1 µM - 2 µM[3] | 30 minutes[3] | Suspension or Adherent | |
| Fluorescence Microscopy | This compound Iodide | 1 µM - 10 µM[1] | 15 - 30 minutes | Adherent or Suspension |
| TO-PRO-3 Iodide | 100 nM - 5 µM (starting at 1 µM)[4] | 15 - 30 minutes[4] | Fixed and Permeabilized |
Signaling Pathway and Mechanism of Action
During the initial stages of apoptosis, the cell membrane's integrity is compromised, which includes the activation of the P2X7 receptor. This activation leads to the formation of pores in the cell membrane, allowing molecules like this compound to enter the cell and bind to nucleic acids, resulting in fluorescence.
Experimental Protocols
Protocol 1: Apoptosis Detection in Suspension Cells (e.g., Jurkat) by Flow Cytometry
This protocol is optimized for the analysis of apoptosis in suspension cells using this compound (or Yo-Pro-1) and Propidium Iodide (PI) co-staining.
Materials:
-
This compound Iodide (1 mM in DMSO) or Yo-Pro-1 Iodide (1 mM in DMSO)
-
Propidium Iodide (1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
12x75 mm flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1-2 hours.
-
Use 488 nm excitation.
-
Detect this compound/Yo-Pro-1 fluorescence in the green channel (e.g., 530/30 bandpass filter).
-
Detect PI fluorescence in the red channel (e.g., >610 nm longpass filter).
-
Use single-stained controls for compensation.
-
Expected Results:
-
Live cells: Negative for both this compound/Yo-Pro-1 and PI.
-
Early apoptotic cells: Positive for this compound/Yo-Pro-1 and negative for PI.
-
Late apoptotic/necrotic cells: Positive for both this compound/Yo-Pro-1 and PI.
Protocol 2: Dead Cell Staining in Adherent Cells by Fluorescence Microscopy
This protocol is for the visualization of dead or membrane-compromised adherent cells using this compound.
Materials:
-
This compound Iodide (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or coverslips with adherent cells
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Culture adherent cells on coverslips or in imaging-compatible plates.
-
Treat cells as required for your experiment.
-
-
Staining:
-
Prepare a working solution of this compound in PBS at a concentration of 1-10 µM.[1]
-
Remove the culture medium from the cells.
-
Gently wash the cells once with PBS.
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Remove the staining solution.
-
Wash the cells 2-3 times with PBS.
-
Mount the coverslips or image the plate directly using a fluorescence microscope.
-
Use a filter set appropriate for this compound (Excitation/Emission: ~612/631 nm).
-
Expected Results:
-
Live cells: No or very faint fluorescence.
-
Dead/Membrane-compromised cells: Bright green fluorescent nuclei.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Dye concentration is too high. | Titrate the this compound concentration downwards. Reduce incubation time. |
| Incomplete washing. | Ensure thorough but gentle washing steps after staining. | |
| No or weak signal | Dye concentration is too low. | Titrate the this compound concentration upwards. Increase incubation time. |
| Apoptosis was not successfully induced. | Use a positive control for apoptosis induction. | |
| Incorrect filter set on the microscope/flow cytometer. | Verify that the excitation and emission filters are appropriate for this compound. | |
| All cells are stained positive | Cells are not viable. | Check cell health before starting the experiment. Use a live/dead stain to assess initial viability. |
| Staining incubation was too long. | Reduce the incubation time. |
References
Application Notes: Yo-Pro-3 Staining for Apoptosis Detection in Adherent vs. Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yo-Pro-3 is a carbocyanine nucleic acid stain that is particularly useful for identifying apoptotic cells. As a cell-impermeant dye, it is excluded from live cells with intact plasma membranes. However, during the early to mid-stages of apoptosis, changes in membrane permeability allow for the uptake of this compound, leading to strong fluorescence upon binding to DNA.[1][2] This characteristic makes this compound an excellent marker for distinguishing between live, apoptotic, and necrotic cells, often used in conjunction with a viability dye like Propidium Iodide (PI). These application notes provide a detailed guide for the utilization of this compound staining in both adherent and suspension cell cultures, highlighting the key differences in protocol and data interpretation.
Principle of this compound Staining in Apoptosis
Healthy, viable cells maintain a plasma membrane that is impermeable to this compound. The initiation of apoptosis triggers a cascade of events, including the activation of caspases, which are key proteases in the apoptotic pathway.[3][4][5] This leads to downstream effects such as DNA fragmentation and changes in the plasma membrane, increasing its permeability.[6] this compound can then enter these early to mid-stage apoptotic cells and intercalate with DNA, emitting a bright far-red fluorescence.[1][2] In late-stage apoptosis and necrosis, the cell membrane is significantly compromised, allowing other dyes like Propidium Iodide (PI) to also enter. By using these dyes in combination, it is possible to differentiate between live (this compound negative, PI negative), apoptotic (this compound positive, PI negative), and late apoptotic/necrotic (this compound positive, PI positive) cell populations.
The entry of Yo-Pro dyes into apoptotic cells is linked to changes in membrane integrity. One described mechanism for the related dye, Yo-Pro-1, involves the activation of the P2X7 receptor, which forms a pore in the cell membrane.[7]
Data Presentation
The following table summarizes representative quantitative data obtained from flow cytometry analysis of adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells treated with an apoptosis-inducing agent and stained with this compound and Propidium Iodide.
| Cell Type | Treatment | % Live Cells (this compound-/PI-) | % Apoptotic Cells (this compound+/PI-) | % Late Apoptotic/Necrotic Cells (this compound+/PI+) |
| Adherent (HeLa) | Vehicle Control | 95.2 ± 2.1 | 3.5 ± 1.5 | 1.3 ± 0.5 |
| Apoptosis Inducer | 45.8 ± 4.5 | 40.1 ± 3.8 | 14.1 ± 2.2 | |
| Suspension (Jurkat) | Vehicle Control | 96.5 ± 1.8 | 2.8 ± 1.1 | 0.7 ± 0.3 |
| Apoptosis Inducer | 38.2 ± 5.2 | 48.5 ± 4.9 | 13.3 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
This compound Iodide (1 mM solution in DMSO)
-
Propidium Iodide (PI) (1 mg/mL solution in water)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Binding Buffer (e.g., Annexin V Binding Buffer)
-
For Adherent Cells: Trypsin-EDTA or other cell dissociation reagent
-
For Suspension Cells: Microcentrifuge tubes
-
Fluorescence Microscope with appropriate filter sets (e.g., Cy5)
-
Flow Cytometer with appropriate lasers (e.g., 633 nm HeNe laser) and emission filters (e.g., 660/20 nm bandpass)
Protocol 1: this compound Staining for Fluorescence Microscopy
This protocol outlines the steps for staining both adherent and suspension cells for analysis by fluorescence microscopy.
A. For Adherent Cells:
-
Cell Culture: Plate adherent cells on glass coverslips in a petri dish or in a multi-well imaging plate and culture to the desired confluency.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include a vehicle-treated control.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Staining: Prepare a staining solution of 1 µM this compound in binding buffer. Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium. Image the cells using a fluorescence microscope with a filter set appropriate for this compound (Excitation/Emission: ~642/661 nm).
B. For Suspension Cells:
-
Cell Culture and Induction of Apoptosis: Culture suspension cells in appropriate flasks or plates. Treat cells with the desired apoptosis-inducing agent and include a vehicle-treated control.
-
Cell Harvesting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and resuspend the cell pellet in PBS. Repeat the centrifugation and resuspend in binding buffer.
-
Staining: Add this compound to the cell suspension to a final concentration of 1 µM. Incubate for 20-30 minutes at room temperature, protected from light.
-
Preparation for Imaging: Centrifuge the stained cells, remove the supernatant, and resuspend in a small volume of binding buffer. Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for this compound.
Protocol 2: this compound Staining for Flow Cytometry
This protocol details the procedure for quantitative analysis of apoptosis in adherent and suspension cells using flow cytometry.
A. For Adherent Cells:
-
Cell Culture and Treatment: Grow adherent cells in culture flasks or plates and treat with an apoptosis-inducing agent.
-
Cell Detachment: Following treatment, aspirate the culture medium. Wash the cells with PBS and then add Trypsin-EDTA to detach the cells from the culture vessel.
-
Harvesting: Once cells have detached, add complete medium to neutralize the trypsin. Transfer the cell suspension to a centrifuge tube.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes), discard the supernatant, and wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1 mL of cold binding buffer to a density of approximately 1 x 10^6 cells/mL.
-
Staining: Add 1 µL of this compound (1 mM stock) and 1 µL of PI (1 mg/mL stock) to the cell suspension.
-
Incubation: Incubate the cells on ice or at room temperature for 15-30 minutes, protected from light.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use a 633 nm laser for this compound excitation and detect emission in the far-red channel. Use a 488 nm or 561 nm laser for PI excitation and detect in the red channel.
B. For Suspension Cells:
-
Cell Culture and Treatment: Culture suspension cells and induce apoptosis as described for adherent cells.
-
Harvesting: Transfer the cell suspension directly to a centrifuge tube.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes), discard the supernatant, and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1 mL of cold binding buffer to a density of approximately 1 x 10^6 cells/mL.
-
Staining: Add 1 µL of this compound (1 mM stock) and 1 µL of PI (1 mg/mL stock).
-
Incubation: Incubate on ice or at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze by flow cytometry as described for adherent cells.
Visualizations
Caption: Comparative workflow for this compound staining of adherent and suspension cells.
Caption: Simplified signaling pathway of this compound entry during apoptosis.
References
- 1. TO-PRO-3 Stain | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
- 3. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Evaluation of YO-PRO-1 as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Yo-Pro-3 Apoptosis Assay Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Yo-Pro-3 Apoptosis Assay Kit provides a sensitive and reliable method for the detection and quantification of apoptosis and necrosis. This assay utilizes a combination of two fluorescent nucleic acid stains, this compound iodide and Propidium Iodide (PI), to differentiate between live, early apoptotic, and late apoptotic/necrotic cells. The principle of the assay is based on the differential permeability of the plasma membrane in these distinct cell populations. This compound is a green-fluorescent dye that is permeant to the compromised plasma membranes of early apoptotic cells, while PI, a red-fluorescent dye, can only enter cells with completely disrupted membranes, characteristic of late apoptosis and necrosis. Live cells with intact plasma membranes exclude both dyes. This dual-staining approach allows for the clear distinction and quantification of different cell populations by fluorescence microscopy or flow cytometry.
Principle of the Assay
The this compound assay leverages the changes in plasma membrane integrity that occur during apoptosis.
-
Live Cells: Healthy cells have an intact plasma membrane and are impermeable to both this compound and Propidium Iodide. These cells exhibit minimal fluorescence.
-
Early Apoptotic Cells: In the early stages of apoptosis, the cell membrane becomes selectively permeable, allowing the smaller this compound dye to enter and stain the nucleus with green fluorescence.[1] However, the membrane is still intact enough to exclude the larger Propidium Iodide molecule.
-
Late Apoptotic and Necrotic Cells: In the later stages of apoptosis and in necrotic cells, the plasma membrane loses its integrity completely. This allows Propidium Iodide to enter the cell and intercalate with DNA, producing a bright red fluorescence. These cells will also be stained by this compound, resulting in both green and red fluorescence.
This differential staining pattern enables the classification of cells into three distinct populations: live (this compound-/PI-), early apoptotic (this compound+/PI-), and late apoptotic/necrotic (this compound+/PI+).
Signaling Pathway Overview
The entry of this compound into early apoptotic cells is a consequence of downstream events in the apoptotic signaling cascade that lead to changes in plasma membrane permeability. This process is initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases, such as caspase-3. Activated caspase-3 cleaves a variety of cellular substrates, including components of the cytoskeleton. The cleavage of proteins like ROCK1 leads to unregulated myosin light chain phosphorylation, causing membrane blebbing and the formation of pores large enough for this compound to enter.[2][3][4]
Data Presentation
The following tables provide representative data from a hypothetical experiment using the this compound Apoptosis Assay Kit to assess the effects of a cytotoxic compound on a cancer cell line.
Table 1: Flow Cytometry Analysis of Apoptosis Induction
| Treatment Group | % Live Cells (this compound-/PI-) | % Early Apoptotic Cells (this compound+/PI-) | % Late Apoptotic/Necrotic Cells (this compound+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound X (1 µM) | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| Compound X (5 µM) | 42.1 ± 4.2 | 35.6 ± 3.9 | 22.3 ± 2.7 |
| Compound X (10 µM) | 15.3 ± 2.8 | 20.7 ± 3.1 | 64.0 ± 5.6 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Fluorescence Microscopy Quantification of Apoptotic Cells
| Treatment Group | Total Cells Counted | This compound Positive Cells | PI Positive Cells | % Apoptotic (this compound+/PI-) | % Late Stage (this compound+/PI+) |
| Vehicle Control | 500 | 12 | 10 | 2.4 | 2.0 |
| Compound Y (24h) | 500 | 185 | 115 | 37.0 | 23.0 |
| Compound Y (48h) | 500 | 105 | 320 | 21.0 | 64.0 |
Representative data from manual cell counting of fluorescence images.
Experimental Protocols
The following protocols provide detailed methodologies for using the this compound Apoptosis Assay Kit with flow cytometry and fluorescence microscopy.
Flow Cytometry Protocol
This protocol is designed for the quantitative analysis of apoptosis and necrosis in a cell suspension.
Materials:
-
This compound Iodide (1 mM in DMSO)
-
Propidium Iodide (1 mg/mL in water)
-
1X PBS, ice-cold
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell line of choice using a known method. Include untreated and positive controls.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Avoid using trypsin as it can damage the cell membrane.
-
For suspension cells, proceed directly to harvesting.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold 1X PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 1 µL of this compound stock solution (final concentration ~1 µM) and 1 µL of PI stock solution (final concentration ~1 µg/mL).
-
Gently vortex the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometric Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation. Detect this compound fluorescence in the green channel (e.g., FITC channel, ~530/30 nm bandpass filter) and PI fluorescence in the red channel (e.g., PE-Texas Red channel, >670 nm long-pass filter).
-
Use unstained, this compound only, and PI only stained cells to set up compensation and gates correctly.
-
Fluorescence Microscopy Protocol
This protocol is suitable for the visualization and qualitative/semi-quantitative assessment of apoptosis.
Materials:
-
This compound Iodide (1 mM in DMSO)
-
Propidium Iodide (1 mg/mL in water)
-
1X PBS
-
Chamber slides or coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Seed cells on chamber slides or coverslips and allow them to adhere overnight.
-
Induce apoptosis as required.
-
-
Staining:
-
Remove the culture medium and wash the cells gently with 1X PBS.
-
Prepare a staining solution by diluting this compound to a final concentration of 1 µM and PI to 1 µg/mL in 1X PBS or culture medium.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells gently twice with 1X PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
This compound (green) can be visualized with a standard FITC filter set.
-
PI (red) can be visualized with a standard Texas Red or TRITC filter set.
-
Live cells will show minimal fluorescence, early apoptotic cells will show green nuclear staining, and late apoptotic/necrotic cells will show red nuclear staining.
-
Workflow and Logic Diagrams
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence in negative control | Reagent concentration too high | Titrate this compound and PI to determine optimal concentrations. |
| Inadequate washing | Ensure thorough but gentle washing of cells. | |
| No staining in positive control | Reagents degraded | Use fresh reagents and store them properly (protected from light, at recommended temperature). |
| Insufficient incubation time | Increase incubation time with the dyes. | |
| High percentage of PI-positive cells in all samples | Harsh cell handling | Handle cells gently, especially during detachment and washing, to avoid mechanical damage to the plasma membrane.[5] |
| Over-trypsinization | Use a non-enzymatic cell detachment method or a shorter trypsinization time. | |
| Poor separation between cell populations | Incorrect compensation settings | Use single-color controls to set up proper compensation on the flow cytometer. |
| Cell clumping | Gently pipette to break up clumps or filter the cell suspension before analysis. |
Quality Control and Validation
-
Positive and Negative Controls: Always include untreated (negative) and known apoptosis-inducing agent-treated (positive) cell populations to validate the assay's performance.
-
Instrument Calibration: Ensure the flow cytometer or fluorescence microscope is properly calibrated and maintained.
-
Reagent Stability: Store this compound and PI solutions protected from light and at the recommended temperatures to maintain their stability.
-
Reproducibility: Perform experiments in triplicate to ensure the reproducibility of the results. The coefficient of variation (CV) for replicate samples should be within an acceptable range (e.g., <15%).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Membrane blebbing during apoptosis results from caspase-mediated activation of ROCK I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic Membrane Blebbing Is Regulated by Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Yo-Pro-3 in Dead Cell Exclusion by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In flow cytometry, accurate analysis of viable cells is critical for reliable data. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to inaccurate results.[1] Yo-Pro-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that serves as an excellent tool for identifying and excluding dead cells from analysis.[2][3] This carbocyanine dye is essentially non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[4] In a viable cell population with intact plasma membranes, this compound is excluded. However, in dead or dying cells with compromised membrane integrity, the dye enters the cell and intercalates with DNA, emitting a bright red fluorescence. This allows for clear discrimination between live and dead cell populations.
This compound's spectral properties, with excitation and emission maxima at approximately 612 nm and 631 nm respectively, make it a suitable alternative to other viability dyes like Propidium Iodide (PI), especially in multi-color flow cytometry experiments.[5][6] Its far-red emission minimizes spectral overlap with commonly used fluorochromes such as FITC and PE, reducing the need for extensive fluorescence compensation.[7][8]
Principle of Dead Cell Exclusion with this compound
The fundamental principle behind this compound for dead cell exclusion lies in the integrity of the cell membrane. This process can be visualized as a straightforward mechanism.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. de.lumiprobe.com [de.lumiprobe.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Monomeric Cyanine Nucleic Acid Stains 細胞非透過性 | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging with Yo-Pro-3 for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Therefore, the accurate and timely detection of apoptosis is crucial for basic research and drug development. Yo-Pro-3 is a carbocyanine-based, cell-impermeant nucleic acid stain that serves as a valuable tool for identifying apoptotic cells in real-time. In healthy, live cells, the intact plasma membrane excludes this compound. However, during the early to mid-stages of apoptosis, changes in membrane permeability allow the dye to enter the cell and intercalate with DNA, resulting in a significant increase in fluorescence upon excitation. This property allows for the sensitive and selective detection of apoptotic cells using fluorescence microscopy and flow cytometry.
Mechanism of Action
This compound is a far-red fluorescent dye that is essentially non-fluorescent in solution and cannot cross the intact plasma membrane of live cells.[1] During apoptosis, one of the key events is the loss of plasma membrane integrity. This increased permeability allows this compound to enter the cell, where it binds to double-stranded DNA. Upon binding to DNA, the fluorescence of this compound is significantly enhanced, leading to bright nuclear staining in apoptotic cells.[1] This mechanism allows for the differentiation of live, apoptotic, and necrotic cells, often in conjunction with a second, membrane-impermeant dye like Propidium Iodide (PI), which can only enter cells in the later stages of apoptosis or necrosis when membrane integrity is completely compromised.
Spectral Properties
The spectral characteristics of this compound make it suitable for multiplexing with other fluorescent probes.
| Property | Wavelength (nm) |
| Excitation Maximum | 612 |
| Emission Maximum | 631 |
Data sourced from Biotium and Thermo Fisher Scientific.[1][2]
Quantitative Data Presentation
| Cell State | This compound Staining | Expected Fluorescence Intensity | Quantitative Data (from analogous YOYO-3 dye) |
| Live Cells | No nuclear staining | Low / Background | Minimal fluorescence |
| Apoptotic Cells | Bright nuclear staining | High | Significant increase (qualitatively described as bright)[3] |
| Necrotic Cells | Bright nuclear staining | High | Significant increase (qualitatively described as bright) |
Note: The quantitative data is inferred from studies on the spectrally similar dye YOYO-3, as specific fold-increase data for this compound is not extensively published. YOYO-3 has been shown to be a potent reporter of late-stage apoptosis.[3]
Signaling Pathways in Apoptosis
The process of apoptosis is tightly regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are the executioners of cell death.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for using this compound to detect apoptosis in live cells.
Caption: Experimental workflow for this compound staining.
Detailed Experimental Protocols
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Control vehicle (e.g., DMSO)
-
Fluorescence microscope with appropriate filters for far-red fluorescence and environmental control (temperature, CO2)
Protocol for Live-Cell Imaging of Apoptosis:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) at a density that will be approximately 50-70% confluent at the time of imaging.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Induction of Apoptosis:
-
Prepare a working solution of the apoptosis-inducing agent in a live-cell imaging medium.
-
Prepare a vehicle control solution in a live-cell imaging medium.
-
Remove the culture medium from the cells and replace it with the medium containing the apoptosis-inducing agent or the vehicle control.
-
Incubate the cells for the desired time to induce apoptosis (this will vary depending on the cell type and the inducing agent).
-
-
This compound Staining:
-
Prepare a fresh 2X working solution of this compound in a live-cell imaging medium. A final concentration of 0.1 to 1.0 µM is a good starting point, but the optimal concentration should be determined empirically for each cell type and experimental condition.
-
Carefully add an equal volume of the 2X this compound working solution to the cells in the imaging dish. This will result in a 1X final concentration of the dye.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use appropriate filter sets for this compound (Excitation: ~610 nm, Emission: ~630 nm).
-
Acquire images at different time points to monitor the progression of apoptosis. It is recommended to acquire both phase-contrast or DIC images to visualize cell morphology and fluorescence images to detect this compound staining.
-
Data Analysis and Interpretation:
-
Qualitative Analysis: Observe the images for cells exhibiting bright nuclear fluorescence, which are indicative of apoptosis. Correlate the fluorescence signal with morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.
-
Quantitative Analysis: Use image analysis software to quantify the number of this compound positive cells relative to the total number of cells (e.g., determined by a nuclear counterstain like Hoechst 33342, if used, or by counting all cells in the phase-contrast image). The percentage of apoptotic cells can be calculated for different treatment conditions and time points. The fluorescence intensity of individual nuclei can also be measured to assess the degree of dye uptake.
References
Yo-Pro-3 in Multi-Color Flow Cytometry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to integrating Yo-Pro-3 into multi-color flow cytometry panels for the robust assessment of cell viability and apoptosis. This compound is a cell-impermeant, fluorogenic nucleic acid stain that efficiently labels dead and apoptotic cells with compromised plasma membrane integrity. Its unique spectral properties make it a valuable tool in complex, multi-parameter cellular analysis.
Core Principles and Applications
This compound iodide is a carbocyanine-based dye that is virtually non-fluorescent in solution but exhibits a strong fluorescent signal upon binding to DNA. In healthy, viable cells, the intact plasma membrane excludes the dye. However, during the mid-to-late stages of apoptosis, and in necrotic cells, membrane integrity is lost, allowing this compound to enter the cell and intercalate with DNA, resulting in a bright far-red fluorescent signal.
Key Applications:
-
Viability and Dead Cell Exclusion: this compound serves as an excellent marker to exclude non-viable cells from analysis, which is critical for data accuracy as dead cells can non-specifically bind antibodies and exhibit increased autofluorescence.[1]
-
Apoptosis Detection: When used in conjunction with other apoptotic markers, such as Annexin V, this compound can help distinguish between early apoptotic, late apoptotic, and necrotic cell populations.
-
Drug Development and Toxicology: In drug discovery and toxicology studies, this compound can be used to assess the cytotoxic effects of compounds on cell populations.[2]
Spectral Properties and Instrument Compatibility
Understanding the spectral characteristics of this compound is crucial for successful integration into a multi-color panel.
| Parameter | Value | Source |
| Excitation Maximum | ~612 nm | [3] |
| Emission Maximum | ~631 nm | [3] |
| Recommended Laser | 594 nm or 633/640 nm | [3] |
| Common Emission Filter | 630/69 nm or similar | [3] |
This compound's emission in the far-red spectrum allows for its inclusion in panels with common fluorochromes excited by blue (488 nm) and violet (405 nm) lasers with minimal spectral overlap.
Quantitative Data and Compensation Considerations
A significant advantage of this compound and its spectral equivalent, TO-PRO-3, is the minimal need for fluorescence compensation when used with fluorochromes in the green (e.g., FITC) and yellow-orange (e.g., PE) channels.
| Fluorochrome Combination | Compensation Requirement | Notes |
| This compound with FITC | Typically none required | The emission spectra are well-separated. |
| This compound with PE | Typically none required | The emission spectra are well-separated. |
| This compound with APC | May require minor compensation | Check for spectral overlap on your specific instrument. |
| This compound with Tandem Dyes (e.g., PE-Cy7) | Compensation is necessary | Tandem dyes are prone to degradation, which can lead to uncoupling and fluorescence emission at multiple wavelengths. Always use single-stain controls for compensation.[4] |
Note: While compensation may not be required for certain combinations, it is imperative to always run single-stain compensation controls for each fluorochrome in your panel to confirm the absence of spectral overlap on your specific flow cytometer.[5]
Signaling Pathway: Apoptosis and Membrane Permeability
This compound staining is a terminal event in the apoptotic pathway, signifying the loss of plasma membrane integrity. The following diagram illustrates the key upstream events that lead to this stage.
Caption: Apoptotic signaling cascade leading to this compound uptake.
Experimental Protocols
Protocol 1: General Viability Staining with this compound
This protocol is designed for the straightforward assessment of cell viability in a cell suspension.
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable flow cytometry buffer (e.g., FACS buffer with 2% BSA and 2.5mM EDTA)
-
Cell suspension at 1 x 10^6 cells/mL
Procedure:
-
Prepare a working solution of this compound. A final concentration between 25 nM and 1 µM is recommended.[6] Titration is advised to determine the optimal concentration for your cell type and application. A starting concentration of 0.5 µM is often effective.
-
To 1 mL of cell suspension, add the appropriate volume of this compound working solution. For example, add 0.5 µL of a 1 µM working solution to 1 mL of cells for a final concentration of 0.5 µM.
-
Gently vortex the cell suspension.
-
Incubate for 20-30 minutes at room temperature or on ice, protected from light.[7]
-
Analyze the stained cells by flow cytometry without washing. Excite with a 633/640 nm laser and collect emission using a filter appropriate for the far-red spectrum (e.g., 660/20 nm).
Protocol 2: Multi-Color Panel for Apoptosis Analysis
This protocol outlines the use of this compound in a representative three-color panel to identify apoptotic cells.
Panel Design:
-
Annexin V-FITC: To identify early apoptotic cells with exposed phosphatidylserine.
-
Antibody of Interest-PE: To phenotype a specific cell population.
-
This compound: To identify late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC
-
PE-conjugated antibody of interest
-
This compound Iodide (1 mM in DMSO)
-
Annexin V Binding Buffer
-
Cell suspension at 1 x 10^6 cells/mL
Procedure:
-
Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and the predetermined optimal amount of your PE-conjugated antibody.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Add this compound to a final concentration of 0.5 µM (or your optimized concentration).
-
Incubate for an additional 5-10 minutes on ice, protected from light.
-
Analyze immediately by flow cytometry.
Data Analysis and Gating Strategy:
-
Live cells: Annexin V-FITC negative and this compound negative.
-
Early apoptotic cells: Annexin V-FITC positive and this compound negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and this compound positive.
Experimental Workflow and Data Analysis
The following diagram outlines the general workflow for incorporating this compound into a multi-color flow cytometry experiment.
Caption: General workflow for a this compound multi-color experiment.
Troubleshooting and Best Practices
-
Optimize this compound Concentration: The optimal concentration of this compound can be cell-type dependent. Titrate the dye to find the concentration that provides the best signal-to-noise ratio, meaning bright staining of dead cells with minimal background on live cells.
-
Protect from Light: this compound, like most fluorochromes, is sensitive to light. Keep samples protected from light during incubation and prior to analysis to prevent photobleaching.[7]
-
Analyze Promptly: After staining, analyze samples within 1-2 hours for the most accurate results, as prolonged incubation can lead to artifacts.[7]
-
Use Appropriate Controls: Always include unstained cells to set baseline fluorescence, single-stain controls for compensation, and biological controls (e.g., untreated cells) to validate your experimental findings.
-
Compatibility with Fixation: this compound is a non-fixable viability dye. If your protocol requires fixation and permeabilization for intracellular staining, consider using an amine-reactive fixable viability dye instead.[8]
References
- 1. Viability Dye Selection Guide - FluoroFinder [fluorofinder.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. protilatky.cz [protilatky.cz]
- 5. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 6. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. biotium.com [biotium.com]
Application Notes and Protocols for Yo-Pro-3 Staining in Fixed and Permeabilized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yo-Pro-3, and its chemically identical counterpart TO-PRO-3, is a carbocyanine monomeric nucleic acid stain characterized by its far-red fluorescence. A key feature of this dye is its cell impermeability, rendering it unable to cross the intact plasma membranes of live cells. However, in cells with compromised membranes, such as dead, apoptotic, or fixed and permeabilized cells, this compound can enter and bind to double-stranded DNA (dsDNA)[1][2]. Upon intercalation with dsDNA, its fluorescence intensity is significantly enhanced, with excitation and emission maxima around 642 nm and 661 nm, respectively[2][3]. This property makes this compound an excellent tool for the selective staining of nuclei in fixed and permeabilized cells for applications in fluorescence microscopy and flow cytometry. Its long-wavelength emission is particularly advantageous as it minimizes interference from tissue autofluorescence[2].
Core Applications
-
Nuclear Counterstaining: this compound provides a strong and selective nuclear stain in fixed and permeabilized cells, making it an ideal counterstain in multicolor immunofluorescence experiments[2].
-
Apoptosis Detection: In conjunction with other dyes, this compound can be used to identify apoptotic cells. While in live cell assays it selectively enters early apoptotic cells, in fixed and permeabilized protocols it serves as a general nuclear stain for all cells, and apoptosis is typically identified through other markers.
-
Cell Cycle Analysis: this compound is a reliable alternative to propidium (B1200493) iodide (PI) for DNA content analysis in flow cytometry, with the advantage of minimal spectral overlap with common fluorochromes like FITC and PE, thus reducing the need for fluorescence compensation[4].
Quantitative Data Summary
The choice of fixation and permeabilization agents can influence the intensity of this compound staining. The following tables summarize findings from various studies to guide protocol optimization.
Table 1: Comparison of Fixation Methods on TO-PRO-3 Staining for Flow Cytometry
| Fixative | Observation | Recommendation |
| 70% Ethanol | Resulted in good DNA histograms. | Recommended for cell cycle analysis. |
| 1% Methanol-free Formaldehyde followed by 70% Ethanol | Produced high-quality DNA histograms. | A robust method for preserving cell morphology and allowing for good DNA staining. |
Source: Adapted from a study on multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide[4].
Table 2: General Recommendations for Fixation and Permeabilization Agents
| Agent | Concentration | Incubation Time | Temperature | Notes |
| Fixatives | ||||
| Paraformaldehyde (PFA) | 1-4% in PBS | 10-20 minutes | Room Temperature | A common fixative that preserves cell morphology well. |
| Methanol (ice-cold) | 100% | 5-10 minutes | -20°C | Acts as both a fixative and permeabilizing agent. |
| Permeabilizing Agents | ||||
| Triton X-100 | 0.1-0.5% in PBS | 10-15 minutes | Room Temperature | A non-ionic detergent that creates pores in the cell membrane. |
| Saponin | 0.1-0.5% in PBS | 10-15 minutes | Room Temperature | A milder detergent that selectively permeabilizes the plasma membrane. |
Experimental Protocols
Protocol 1: this compound Staining of Adherent Cells for Fluorescence Microscopy
Materials:
-
This compound Iodide (or TO-PRO-3 Iodide) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the fixation solution to cover the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization solution and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the this compound staining solution by diluting the stock solution to a final concentration of 1 µM in PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filters for far-red fluorescence (Excitation/Emission: ~642/661 nm).
Protocol 2: this compound Staining of Suspension Cells for Flow Cytometry
Materials:
-
This compound Iodide (or TO-PRO-3 Iodide) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer (e.g., 1% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 70% Ethanol)
-
RNase A solution (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest suspension cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step once more.
-
Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-30 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the pellet in ice-cold 70% Ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.
-
Washing: Centrifuge the cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PBS containing 0.5 µM this compound. If performing cell cycle analysis, the addition of RNase A at this step is recommended to ensure staining is specific to DNA[4].
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells on a flow cytometer equipped with a laser for far-red excitation (e.g., 633 nm or 640 nm).
Diagrams
Caption: Experimental workflow for this compound staining.
Caption: this compound staining mechanism.
References
- 1. Triton X-100 pretreatment of LR-white thin sections improves immunofluorescence specificity and intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TO-PRO-3 Stain | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
Preparing a Stock Solution of Yo-Pro-3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yo-Pro-3 is a far-red fluorescent, cell-impermeant nucleic acid stain.[1] As a carbocyanine monomeric dye, it is essentially non-fluorescent in the absence of nucleic acids but exhibits a significant increase in fluorescence upon binding to DNA.[2] This property makes it an excellent tool for selectively identifying and visualizing the nuclei of dead or membrane-compromised cells in a mixed population of live and dead cells. Due to its inability to cross the intact plasma membranes of live cells, it is widely used in fluorescence microscopy, flow cytometry, and microplate-based assays to quantify cell viability and apoptosis.[1][3] This document provides a detailed protocol for the preparation of a this compound stock solution and its application in common cell analysis techniques.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in experimental settings. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₁I₂N₃O | [2] |
| Molecular Weight | 655.36 g/mol | [2] |
| CAS Number | 157199-62-7 | [2] |
| Excitation Maximum (with DNA) | 612-613 nm | [1][2][4] |
| Emission Maximum (with DNA) | 629-631 nm | [1][2][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Cell Permeability | Impermeant to live cells | [1][5] |
Protocol: Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound iodide in DMSO. This concentration is a convenient starting point for dilution to the working concentrations required for various applications.
Materials:
-
This compound Iodide (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Balance
Procedure:
-
Equilibration: Allow the vial of this compound iodide powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound iodide powder using a calibrated balance. For example, to prepare 1 mL of a 1 mM stock solution, you would need 0.656 mg of this compound iodide (Molecular Weight: 655.36 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 1 mM solution, if you weighed 0.656 mg, you would add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound iodide is completely dissolved. The solution should be clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C to -30°C, protected from light.[2] When stored properly, the DMSO stock solution is stable for at least one month.[1]
Safety Precautions:
-
This compound is a nucleic acid stain and should be treated as a potential mutagen.
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling the dye.
-
Handle the DMSO stock solution with particular care, as DMSO can facilitate the entry of organic molecules into tissues.
-
All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Dispose of the dye and any contaminated materials in accordance with your institution's chemical waste disposal procedures.
Application Protocols
The 1 mM this compound stock solution can be diluted to the desired working concentration for various applications. Below are example protocols for fluorescence microscopy and flow cytometry.
Fluorescence Microscopy: Staining of Dead Cells
This protocol outlines the use of this compound to visualize the nuclei of dead or membrane-compromised cells in a cell culture.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
1 mM this compound stock solution
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Fluorescence microscope with appropriate filters for far-red fluorescence
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 1 to 10 µM in PBS or cell culture medium. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Imaging: Mount the coverslip on a microscope slide or directly image the dish using a fluorescence microscope. Use filter sets appropriate for the excitation and emission maxima of this compound (Excitation: ~612 nm, Emission: ~631 nm).
Flow Cytometry: Assessment of Cell Viability
This protocol describes the use of this compound to quantify the percentage of dead cells in a cell suspension using flow cytometry.
Materials:
-
Cell suspension
-
1 mM this compound stock solution
-
Flow cytometry buffer (e.g., PBS with 1-2% Fetal Bovine Serum)
-
Flow cytometer with a laser capable of exciting at or near 612 nm (e.g., a 594 nm or 633 nm laser)
Procedure:
-
Cell Preparation: Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in flow cytometry buffer.
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 25 nM to 1 µM in the flow cytometry buffer. The optimal concentration should be determined experimentally.
-
Cell Staining: Add the diluted this compound staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes on ice or at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer. Gate on the cell population based on forward and side scatter to exclude debris. The this compound positive population represents the dead or membrane-compromised cells.
Diagrams
References
- 1. Monomeric Cyanine Nucleic Acid Stains 細胞非透過性 | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Invitrogen Monomeric Cyanine Nucleic Acid Stains TO-PRO-3 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TO-PRO-3 iodide: a novel HeNe laser-excitable DNA stain as an alternative for propidium iodide in multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
High background fluorescence with Yo-Pro-3 staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background fluorescence with Yo-Pro-3 staining.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals and compromise data quality. The following guide addresses common causes and provides solutions to mitigate this issue.
Question: What are the primary causes of high background fluorescence with this compound?
Answer: High background fluorescence in this compound staining typically arises from one or more of the following factors:
-
Excessive Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background.
-
Inadequate Washing: Insufficient washing after staining fails to remove unbound dye, resulting in a generalized fluorescent signal across the sample.
-
Suboptimal Incubation Time and Temperature: Prolonged incubation or elevated temperatures can increase non-specific binding of the dye.
-
Cell Health and Membrane Permeability: A high percentage of dead or dying cells in the culture can lead to widespread this compound uptake, appearing as high background. This compound is a cell-impermeant dye that selectively enters cells with compromised plasma membranes.[1][2]
-
Dye Aggregation: this compound, like other cyanine (B1664457) dyes, can form aggregates in aqueous solutions, which can bind non-specifically to cells and surfaces.
-
Autofluorescence: Some cell types or tissues naturally exhibit fluorescence, which can contribute to the overall background signal.
Frequently Asked Questions (FAQs)
Q1: My background fluorescence is very high, even in my live cell control. What should I do first?
A1: The first step is to optimize the this compound concentration. Create a dilution series to determine the lowest concentration that provides a clear signal for dead cells without significantly staining live cells. For fluorescence microscopy, a typical starting range is 1-10 µM, while for flow cytometry, it is 25 nM - 1 µM.[3] Titration is crucial for each cell type and experimental condition.
Q2: How can I be sure my washing steps are sufficient?
A2: For microscopy, wash the cells 2-3 times with a buffered saline solution like PBS after staining.[4] If high background persists, increase the number of washes or the volume of washing buffer. For flow cytometry, centrifugation and resuspension in fresh, dye-free buffer is the standard washing procedure. Ensure complete removal of the supernatant containing unbound dye.
Q3: What is the optimal incubation time and temperature for this compound staining?
A3: A general recommendation is to incubate for 15-30 minutes, protected from light.[4] However, the optimal time can vary between cell types. It is advisable to perform a time-course experiment (e.g., 5, 15, 30, and 60 minutes) to identify the shortest incubation time that yields a robust signal in dead cells with minimal background. Staining is typically performed at room temperature or on ice, especially for flow cytometry, to minimize cellular processes that could affect membrane permeability.[5][6]
Q4: I suspect dye aggregation is causing non-specific staining. How can I prevent this?
A4: To prevent dye aggregation, ensure the this compound stock solution is properly dissolved in DMSO and stored correctly (at -20°C, protected from light).[7] Before use, warm the vial to room temperature and briefly centrifuge it to pellet any aggregates.[4] When preparing the staining solution, dilute the dye in a high-quality, sterile buffer and use it promptly. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Q5: Can I use this compound with fixed cells?
A5: Yes, this compound can be used to stain dead or fixed cells.[1] However, it's important to note that fixation and permeabilization will allow the dye to enter all cells, not just those that were dead prior to fixation. If the goal is to assess viability before fixation, it is recommended to stain with this compound before the fixation step.
Quantitative Data Summary
The following table summarizes recommended starting concentrations for this compound and the related TO-PRO-3 dye for different applications. Optimization is highly recommended for each specific experimental setup.
| Parameter | Fluorescence Microscopy | Flow Cytometry | Reference |
| This compound Working Concentration | 1 - 10 µM | 25 nM - 1 µM | [3] |
| TO-PRO-3 Working Concentration | 100 nM - 5 µM | 0.1 - 2 µM | [4][8][9] |
| Incubation Time | 15 - 30 minutes | 20 - 30 minutes (on ice) | [4][5][6] |
Experimental Protocols
Standard this compound Staining Protocol for Fluorescence Microscopy
-
Cell Preparation:
-
Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Induce cell death using your experimental treatment. Include appropriate positive and negative controls.
-
Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
-
Staining:
-
Prepare a fresh working solution of this compound in PBS or another suitable buffer. A starting concentration of 1 µM is recommended, but this should be optimized.
-
Remove the PBS from the cells and add the this compound staining solution, ensuring the cells are completely covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with PBS for 5 minutes each wash.
-
-
Imaging:
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence in this compound staining.
This compound Staining Experimental Workflow
Caption: A typical experimental workflow for this compound staining and analysis.
References
- 1. biotium.com [biotium.com]
- 2. TO-PRO-3 Stain | Thermo Fisher Scientific - US [thermofisher.com]
- 3. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
- 4. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FluoroFinder [app.fluorofinder.com]
How to reduce non-specific binding of Yo-Pro-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Yo-Pro-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] It is primarily used to identify dead or membrane-compromised cells in a population, as it can only enter cells with damaged plasma membranes to intercalate with nucleic acids, resulting in a significant increase in fluorescence. It is suitable for use in fluorescence microscopy and flow cytometry.[2]
Q2: What are the excitation and emission maxima of this compound?
When bound to DNA, this compound has an excitation maximum of approximately 612 nm and an emission maximum of around 631 nm.[1][3]
Q3: What is non-specific binding in the context of this compound staining?
Non-specific binding refers to the staining of cellular components other than the intended target, which is the nuclear DNA of dead or permeabilized cells. This can result in high background fluorescence, making it difficult to distinguish true positive signals. For this compound, non-specific binding can occur due to interactions with cytoplasmic RNA, mitochondrial DNA, or other cellular components, especially in fixed and permeabilized cells.
Q4: Can this compound be used on live cells?
This compound is generally considered cell-impermeant and is used to identify dead cells.[1][2] However, it's important to note that some studies have observed uptake in apoptotic cells, which have partially compromised membranes.
Troubleshooting Guide: High Background and Non-Specific Staining
Issue 1: High Cytoplasmic Staining
Possible Cause: this compound can bind to RNA present in the cytoplasm of permeabilized cells, leading to unwanted background fluorescence.
Solution:
-
RNase Treatment: Incorporate an RNase A treatment step in your protocol after fixation and permeabilization, but before this compound staining. This will degrade cytoplasmic RNA and reduce background signal. While not always necessary, it can significantly improve the nuclear-to-cytoplasmic signal ratio.[4]
Issue 2: General High Background Fluorescence
Possible Causes:
-
Excess dye concentration.
-
Inadequate washing.
-
Non-specific hydrophobic or ionic interactions of the dye with cellular components.
Solutions:
-
Optimize Dye Concentration: Titrate the concentration of this compound to find the optimal balance between a strong signal in target cells and low background. The recommended starting concentration for fluorescence microscopy is typically 1-10 µM, and for flow cytometry, it is 25 nM - 1 µM.[5]
-
Increase Washing Steps: After incubation with this compound, increase the number and duration of washing steps with phosphate-buffered saline (PBS) to remove unbound dye.
-
Use a Surfactant in Washing Buffers: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (typically 0.05-0.1%), to your washing buffer can help to reduce non-specific binding by disrupting weak hydrophobic interactions.[6][7][8]
-
Incorporate a Blocking Step: Before adding this compound, incubate your fixed and permeabilized cells with a blocking agent. Bovine Serum Albumin (BSA) is a commonly used blocking agent that can reduce non-specific binding by occupying potential non-specific binding sites.
Quantitative Data Summary
Optimizing the signal-to-noise ratio is crucial for obtaining high-quality data. The following table provides an illustrative example of how different troubleshooting steps can impact the signal-to-noise ratio in a hypothetical this compound staining experiment on fixed and permeabilized cells.
| Staining Condition | Average Nuclear Intensity (Arbitrary Units) | Average Cytoplasmic Background (Arbitrary Units) | Signal-to-Noise Ratio (Nuclear/Cytoplasmic) |
| Standard Protocol | 800 | 200 | 4.0 |
| + RNase A Treatment | 780 | 100 | 7.8 |
| + 1% BSA Blocking | 790 | 150 | 5.3 |
| + 0.1% Tween-20 in Washes | 810 | 160 | 5.1 |
| Combined Optimization (RNase, BSA, Tween-20) | 770 | 80 | 9.6 |
Note: This table presents hypothetical data to illustrate the potential effects of different optimization steps. Actual results may vary depending on the cell type and experimental conditions.
Experimental Protocols
Optimized Staining Protocol for this compound in Fixed and Permeabilized Cells (Fluorescence Microscopy)
This protocol is adapted from a standard protocol for the related dye TO-PRO-3 and includes optional steps to reduce non-specific binding.[4]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
RNase A solution (100 µg/mL in PBS) - Optional
-
Blocking Buffer (e.g., 1% BSA in PBS) - Optional
-
This compound, 1 mM solution in DMSO
-
Washing Buffer (PBS with or without 0.1% Tween-20)
-
Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
RNase Treatment (Optional):
-
Incubate cells with RNase A solution (100 µg/mL in PBS) for 30 minutes at 37°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking (Optional):
-
Incubate cells with Blocking Buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS.
-
Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with Washing Buffer (PBS or PBS with 0.1% Tween-20) for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~612/631 nm).
-
Visualizations
Logical Workflow for this compound Staining
Caption: Workflow for this compound staining with optional troubleshooting steps.
Mechanism of Non-Specific this compound Binding and Mitigation
Caption: Potential sources of non-specific this compound binding and mitigation strategies.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 4. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
Technical Support Center: Yo-Pro-3 Staining in Flow Cytometry
Welcome to the technical support center for Yo-Pro-3 staining in flow cytometry. This guide provides troubleshooting tips and answers to frequently asked questions to help you resolve issues with weak or absent this compound signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in flow cytometry?
This compound is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] In flow cytometry, its primary application is to identify and quantify apoptotic or necrotic cells. Because it cannot cross the intact plasma membranes of live cells, it selectively stains cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[1][2]
Q2: How does this compound staining differ from other viability dyes?
Unlike some viability dyes that are based on enzymatic activity or protein content, this compound directly stains nucleic acids. It is non-fluorescent in the absence of nucleic acids but exhibits a significant increase in fluorescence upon binding to DNA.[1] This property provides a clear distinction between live cells (non-fluorescent) and dead/dying cells (fluorescent).
Q3: Can this compound be used in combination with other fluorochromes?
Yes, this compound's far-red emission spectrum makes it suitable for multicolor flow cytometry.[3] Its excitation and emission maxima are approximately 612 nm and 631 nm, respectively, which minimizes spectral overlap with commonly used fluorochromes in the blue, green, and yellow-orange channels.[3][4] However, proper compensation is still crucial for accurate analysis.
Troubleshooting Weak this compound Signal
A weak or absent this compound signal can be frustrating. Below is a systematic guide to help you identify and resolve the most common causes of this issue.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting a weak this compound signal.
Question & Answer Troubleshooting Guide
Q: My this compound signal is very weak or non-existent. What should I check first?
A: Start by verifying your staining protocol. The most common issues are related to the dye concentration and incubation conditions.
-
Dye Concentration: Ensure you are using an optimal concentration of this compound. The recommended starting range for flow cytometry is typically 25 nM to 1 µM.[5] It is highly recommended to titrate the dye to find the optimal concentration for your specific cell type and experimental conditions.
-
Incubation Time and Temperature: Inadequate incubation can lead to a weak signal. A common starting point is a 20-30 minute incubation on ice.[6][7] Protect your samples from light during incubation to prevent photobleaching.[7]
Q: I've optimized the staining protocol, but the signal is still weak. What's the next step?
A: Evaluate your cell preparation and the induction of apoptosis.
-
Apoptosis Induction: A weak signal may indicate that apoptosis was not successfully induced in a significant portion of your cell population. Always include positive and negative controls in your experiment. For a positive control, treat a sample of your cells with a known apoptosis-inducing agent (e.g., camptothecin, staurosporine).[6][7]
-
Cell Health and Density: Ensure your cells are at an appropriate density for staining, typically around 1 x 10^6 cells/mL.[6][7] Overly confluent or unhealthy cells in your negative control may show increased background staining.
Q: My positive control is also showing a weak signal. What could be the problem?
A: If your positive control is not working as expected, the issue might be with your instrument settings or the dye itself.
-
Instrument Settings:
-
Laser and Filters: Verify that the correct laser and emission filter are being used for this compound. This compound is typically excited by a red laser (e.g., 633 nm or 640 nm) and its emission is collected in the far-red channel (around 661 nm).[3][8]
-
Compensation: Incorrect compensation can lead to the subtraction of true signal. Ensure you have single-stained controls for proper compensation setup.[6][7]
-
-
Dye Integrity:
Q: I see a signal, but it's not well-separated from the negative population. How can I improve the resolution?
A: Poor resolution can be caused by several factors.
-
Gating Strategy: Ensure you are correctly gating on your cell population of interest and excluding debris.
-
Fluorescence Quenching: High concentrations of other fluorochromes in your panel can sometimes quench the signal of another dye. Review your multicolor panel to ensure compatibility.
-
RNase Treatment: While not always necessary, treating your cells with RNase can sometimes improve the nuclear signal by reducing cytoplasmic RNA background.[10]
Experimental Protocols and Data
This compound Staining Protocol for Apoptosis Detection in Suspension Cells
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
-
This compound Iodide (1 mM solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (e.g., Annexin V Binding Buffer) or culture medium
-
Cells of interest (treated and untreated controls)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your experimental cell population using your desired method. Include an untreated negative control and a positive control treated with a known apoptosis inducer.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in cold binding buffer or culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Prepare a working solution of this compound. Dilute the 1 mM stock solution to a final working concentration between 25 nM and 1 µM in the binding buffer. It is recommended to test a range of concentrations to determine the optimal one for your experiment.
-
Add the this compound working solution to your cell suspension.
-
Incubate the cells for 20-30 minutes on ice, protected from light.
-
Analyze the cells by flow cytometry immediately. Excitation with a red laser (e.g., 633 nm) and collection of emission in the far-red channel (e.g., with a 660/20 bandpass filter) is recommended.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | ~612 nm | [4] |
| Emission Maximum | ~631 nm | [4] |
| Recommended Laser | Red (e.g., 633 nm or 640 nm) | [3][8] |
| Recommended Filter | ~660/20 nm bandpass | [3] |
| Working Concentration | 25 nM - 1 µM | [5] |
| Incubation Time | 20-30 minutes | [6][7] |
| Storage Temperature | ≤–20°C | [9] |
Signaling Pathway
Apoptotic Pathway Leading to this compound Uptake
During apoptosis, a cascade of events leads to the breakdown of the cell's plasma membrane integrity. This allows small molecules like this compound to enter the cell and bind to nucleic acids.
Caption: The apoptotic cascade leading to compromised cell membranes and this compound staining.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monomeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]
- 10. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Optimizing Yo-Pro-3 and Propidium Iodide (PI) Compensation Settings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Yo-Pro-3 and Propidium (B1200493) Iodide (PI) in flow cytometry experiments. Proper compensation is critical for accurate data interpretation, and this guide offers structured solutions to achieve optimal results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause | Solution |
| Weak or No this compound Signal | 1. Insufficient Dye Concentration: The concentration of this compound may be too low for detection. 2. Suboptimal PMT Voltage: The voltage setting for the this compound detector may be too low. 3. Cell Health: The majority of cells in the sample may be viable, with intact plasma membranes that exclude this compound. | 1. Titrate this compound: The optimal working concentration for this compound in flow cytometry is typically between 25 nM and 1 µM.[1] It is recommended to perform a titration to find the ideal concentration for your specific cell type and experimental conditions. 2. Optimize PMT Voltage: Perform a voltage walk ("voltration") for the this compound channel to find the setting that maximizes the separation between the negative and positive populations while ensuring the signals remain within the linear range of detection.[2] 3. Use a Positive Control: Include a positive control of cells known to be apoptotic or necrotic to ensure the dye is performing as expected. |
| High Background Fluorescence in the this compound Channel | 1. Excessive Dye Concentration: Using too much this compound can lead to non-specific binding and increased background. 2. Inadequate Washing: Residual unbound dye in the sample can contribute to background fluorescence. 3. RNase Treatment Issues: If performing cell cycle analysis, inadequate RNase treatment can result in this compound binding to RNA, causing high background. | 1. Optimize this compound Concentration: Refer to the titration experiments to use the lowest concentration that provides a clear positive signal. 2. Perform Additional Wash Steps: Include one or two additional wash steps with phosphate-buffered saline (PBS) after staining to remove unbound dye. 3. Ensure Sufficient RNase Incubation: If applicable, ensure adequate incubation time and concentration of RNase to effectively remove RNA. |
| Poor Resolution Between Live, Apoptotic, and Necrotic Populations | 1. Incorrect Compensation Settings: Under- or over-compensation will lead to the incorrect subtraction of spectral overlap, making it difficult to distinguish between this compound single-positive and this compound/PI double-positive populations. 2. Suboptimal Gating Strategy: Improperly set gates can lead to misinterpretation of cell populations. | 1. Use Single-Stain Controls: Prepare single-stained compensation controls for both this compound and PI to accurately calculate the spectral overlap.[3][4][5][6] The positive control should be at least as bright as any signal in your experimental sample.[7] 2. Utilize Fluorescence Minus One (FMO) Controls: FMO controls are crucial for setting accurate gates, especially for the this compound positive population, by showing the spread of the PI signal into the this compound channel.[8] |
| This compound Positive Cells Appear in the PI Channel (and vice-versa) after Compensation | 1. Incorrect Compensation Matrix: The calculated spillover values may be inaccurate. This can happen if the single-stain controls are not bright enough or if they were not prepared under the same conditions as the experimental samples. 2. Instrument-Specific Issues: Daily variations in laser and detector performance can affect compensation. | 1. Re-run Compensation Controls: Prepare fresh single-stain controls, ensuring the positive populations are bright and on-scale. For difficult-to-stain cells, compensation beads can be a reliable alternative.[4][5] 2. Daily Instrument QC: Run quality control beads daily to ensure consistent instrument performance. |
| Difficulty Distinguishing True Double-Positives from Compensation Artifacts | 1. Significant Spectral Overlap: this compound and PI have close emission spectra, leading to substantial spillover that can be difficult to fully compensate. 2. Spreading Error: Even with correct compensation, the spread of the negative population can extend into the positive quadrant, mimicking a double-positive population. | 1. Careful Titration and Voltage Optimization: Use the lowest possible dye concentrations that still provide a clear signal and optimize PMT voltages to minimize the spread of the negative population. 2. Biological Controls: Use biological controls where you expect to see distinct populations (e.g., untreated cells, cells treated with an apoptosis inducer, and heat-killed necrotic cells) to help set gates and validate your compensation settings. |
Frequently Asked Questions (FAQs)
Q1: Why is compensation necessary when using this compound and PI?
A1: Compensation is required due to the spectral overlap between the emission spectra of this compound and PI.[6] this compound has an emission maximum around 631 nm, while PI's emission maximum when bound to DNA is approximately 617 nm. This proximity means that the fluorescence from this compound can be detected in the PI channel, and vice versa. Compensation is a mathematical correction that removes this spectral overlap, ensuring that the signal detected in each channel is specific to the intended fluorochrome.[9][10][11]
Q2: How do I prepare single-stain compensation controls for this compound and PI?
A2: To prepare single-stain controls, you will need three tubes:
-
Unstained Cells: This sample will be used to set the baseline fluorescence (autofluorescence) of your cells.
-
This compound Only: Stain a sample of cells with this compound at the same concentration you will use in your experiment. To obtain a positive signal, you may need to induce apoptosis in a fraction of the cells (e.g., by treating with a known apoptosis inducer like staurosporine (B1682477) or by gentle heating).
-
PI Only: Stain a separate sample of cells with PI. A positive signal is typically easy to obtain as there are usually some non-viable cells in a population. If needed, you can create a positive control by heat-killing a small fraction of the cells.
It is crucial that the single-stain controls are treated in the same manner as your experimental samples (e.g., same buffers, incubation times, and fixation if applicable).[4]
Q3: What are the recommended starting concentrations for this compound and PI in single-stain controls?
A3:
-
This compound: A typical starting concentration for flow cytometry is between 25 nM and 1 µM.[1] It is highly recommended to titrate the dye to find the optimal concentration for your cell type.
-
Propidium Iodide (PI): The concentration for PI can vary more widely depending on the application. For viability staining, concentrations around 1 µg/mL are often used. For cell cycle analysis, higher concentrations may be necessary. A common stock solution is 1 mg/mL, which can be diluted as needed.[12][13] For single-stain controls, a concentration of 0.1 µM has been shown to be sufficient for some cell types.[2]
Q4: How do I optimize the Photomultiplier Tube (PMT) voltages for this compound and PI?
A4: PMT voltage optimization is critical for resolving dim signals from background noise. A "voltage walk" or "voltration" is the recommended method:
-
Prepare a sample stained with the fluorochrome you want to optimize (e.g., this compound).
-
Acquire data for this sample at a range of increasing PMT voltage settings.
-
For each voltage setting, calculate the stain index (the difference in the mean fluorescence intensity of the positive and negative populations divided by twice the standard deviation of the negative population).
-
Plot the stain index against the PMT voltage. The optimal voltage is the one that gives the highest stain index before the signal goes off-scale or the background noise increases significantly.[2]
Q5: What does a "compensation matrix" tell me?
A5: A compensation matrix is a table of values that quantifies the amount of spectral overlap between all the fluorochromes in your experiment. Each value in the matrix represents the percentage of signal from one fluorochrome that is detected in another fluorochrome's channel. This matrix is used by the flow cytometry software to perform the mathematical correction for spectral overlap on your data.[14]
Experimental Protocols
Protocol 1: Staining Cells with this compound and PI
-
Harvest cells and wash them once with cold PBS.
-
Adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable binding buffer or PBS.[3]
-
Prepare a working solution of this compound and PI in the binding buffer. Based on a common protocol for the similar dye Yo-Pro-1, you can start by adding 1 µL of a 100 µM Yo-Pro-1 stock solution and 1 µL of a 1 mg/mL PI stock solution to each 1 mL of cell suspension.[3] Note that optimal concentrations for this compound may differ and should be determined by titration.
-
Add the dye solution to the cell suspension.
-
Incubate the cells on ice for 20-30 minutes, protected from light.[3]
-
Analyze the samples on the flow cytometer without washing.
Protocol 2: Setting Up Single-Stain Compensation Controls
-
Prepare three tubes of cells at 1 x 10^6 cells/mL:
-
Tube 1: Unstained cells.
-
Tube 2: this compound single-stain. Induce apoptosis in a portion of these cells to ensure a bright positive population. Add your optimized concentration of this compound.
-
Tube 3: PI single-stain. If necessary, create a positive population by heat-killing a portion of the cells (e.g., 56°C for 30 minutes). Add your optimized concentration of PI.
-
-
Incubate all tubes under the same conditions as your experimental samples (e.g., 20-30 minutes on ice, protected from light).
-
Run the unstained cells first to set the PMT voltages for forward and side scatter and to adjust the baseline for the fluorescence channels.
-
Run the single-stain controls to adjust the PMT voltages for each fluorescence channel and to calculate the compensation matrix.
Visualizing Experimental Workflows
Caption: Workflow for setting up and applying compensation.
Caption: Troubleshooting decision tree for poor population resolution.
References
- 1. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
- 2. Time-resolved, single-cell analysis of induced and programmed cell death via non-invasive propidium iodide and counterstain perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Compensation Controls | McGovern Medical School [med.uth.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 8. Recommended controls for flow cytometry | Abcam [abcam.com]
- 9. bioinformin.net [bioinformin.net]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. Fluorescence Compensation PDF | PDF | Flow Cytometry | Fluorophore [scribd.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Experimental principle and steps of PI single staining method | AxisPharm [axispharm.com]
- 14. cytometry.org [cytometry.org]
Navigating Spectral Overlap: A Guide to Using Yo-Pro-3 with FITC and PE
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for successfully using Yo-Pro-3 in conjunction with FITC and PE in multicolor fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral characteristics of this compound, FITC, and PE?
A1: Understanding the excitation and emission spectra of each fluorophore is crucial for designing your experiment and setting up appropriate compensation. The table below summarizes the key spectral properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| This compound | ~612 | ~631 | Far Red |
| FITC | ~495 | ~519 | Green |
| PE | ~496, ~565 | ~575 | Orange-Red |
Q2: What is spectral overlap and why is it a concern with this dye combination?
A2: Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. In this combination, the broad emission of FITC can "spill over" into the PE channel, and the emission of PE can potentially spill into the this compound channel, though the former is a more significant issue. This can lead to false-positive signals and inaccurate data.[1][2][3]
Q3: What is compensation and why is it necessary?
A3: Compensation is a mathematical correction used in flow cytometry to subtract the spectral spillover from one fluorophore's signal into another detector.[2] It is essential when using fluorophores with overlapping emission spectra, like FITC and PE, to ensure that the signal detected in a specific channel is genuinely from the intended fluorophore.[1]
Troubleshooting Guide
Problem 1: Apparent double-positive population for FITC and PE that is biologically unexpected.
-
Cause: Insufficient or incorrect compensation for the spectral spillover from FITC into the PE channel.[4]
-
Solution:
-
Prepare single-color compensation controls: Stain separate samples of your cells with only the FITC-conjugated antibody and only the PE-conjugated antibody.
-
Run compensation setup: Use the single-color controls to calculate the percentage of FITC signal that is being detected in the PE channel. Your flow cytometer's software will then apply this correction to your experimental samples.
-
Verify compensation: After applying compensation, the median fluorescence intensity of the FITC-positive population in the PE channel should be the same as the unstained population in the PE channel.[5]
-
Problem 2: High background fluorescence in the PE or this compound channel.
-
Cause: This could be due to several factors, including spillover spreading (an increase in the spread of a negative population due to spillover from a bright fluorophore), non-specific antibody binding, or cellular autofluorescence.
-
Solution:
-
Optimize antibody concentrations: Titrate your FITC and PE antibodies to determine the optimal concentration that provides a bright positive signal with minimal background.
-
Use a viability dye: this compound itself is a viability dye that stains dead cells. Ensure you are properly gating on the live cell population to exclude dead cells, which can non-specifically bind antibodies and have higher autofluorescence.
-
Include a "Fluorescence Minus One" (FMO) control: This control includes all antibodies in your panel except for the one being measured in the channel with high background. This will help you to accurately set your gates and distinguish true positive signals from background.
-
Problem 3: Weak or no signal from one of the fluorophores.
-
Cause: This could be due to issues with the staining protocol, improper instrument settings, or photobleaching.
-
Solution:
-
Check staining protocol: Ensure that incubation times and antibody concentrations are optimal.
-
Verify instrument settings: Confirm that the correct lasers and filters are being used for each fluorophore.
-
Minimize light exposure: Protect your stained samples from light to prevent photobleaching, especially FITC which is more susceptible.[6]
-
Experimental Protocols
Detailed Protocol for Multicolor Flow Cytometry with this compound, FITC, and PE
This protocol provides a general framework. You may need to optimize it for your specific cell type and antibodies.
Materials:
-
Cells of interest
-
FITC-conjugated antibody
-
PE-conjugated antibody
-
This compound Iodide solution
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)
-
Flow cytometer with appropriate lasers (e.g., blue laser for FITC and PE, red laser for this compound) and filters.
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in cold flow cytometry staining buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into the required number of tubes for your experiment (unstained control, single-color controls for FITC and PE, and your experimental sample).
-
Add the pre-titrated optimal concentration of FITC-conjugated and/or PE-conjugated antibodies to the appropriate tubes.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
-
This compound Staining (for viability):
-
After the final wash, resuspend the cell pellets in 500 µL of staining buffer.
-
Add this compound to a final concentration of 1 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Run your samples on the flow cytometer.
-
First, run the unstained control to set the forward and side scatter voltages and to define the negative population for fluorescence.
-
Next, run your single-color FITC and PE controls to set up the compensation matrix.
-
Finally, run your fully stained experimental sample.
-
Compensation Workflow
References
Technical Support Center: Preventing Yo-Pro-3 Precipitation in Staining Buffers
Welcome to the technical support center for Yo-Pro-3 iodide, a high-affinity nucleic acid stain for fluorescence imaging and flow cytometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound precipitation in staining buffers, ensuring reliable and reproducible experimental results.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your staining buffer can lead to inconsistent staining, high background fluorescence, and inaccurate data. This guide will walk you through the common causes of precipitation and provide systematic steps to resolve the issue.
Visualizing the Problem: A Workflow for Troubleshooting
The following workflow outlines the logical steps to identify and solve this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the staining buffer?
A1: this compound is a cyanine (B1664457) dye with inherently low solubility in aqueous solutions. It is typically supplied as a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). When diluted into an aqueous staining buffer, several factors can cause it to precipitate:
-
High Ionic Strength: Buffers with high salt concentrations, such as standard Phosphate Buffered Saline (PBS), can decrease the solubility of this compound and promote aggregation.
-
Divalent Cations: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in some buffers can contribute to the precipitation of certain dyes.
-
Buffer Composition and pH: The type of buffering agent and the pH of the solution can influence the stability of this compound. While commonly used, PBS may not always be the optimal choice.
-
Temperature: Low temperatures can decrease the solubility of some compounds. Preparing and using the staining solution at room temperature is generally recommended.
-
Improper Handling: Inadequate mixing of the stock solution before dilution or using a stock solution that has undergone multiple freeze-thaw cycles can lead to issues.
Q2: What is the recommended buffer for this compound staining?
A2: While many protocols suggest using PBS, its high ionic strength can sometimes be problematic. If you are experiencing precipitation, consider the following options:
-
PBS without Calcium and Magnesium: This is a good first alternative to standard PBS.
-
Tris-HCl or HEPES buffers: These buffers have a lower ionic strength compared to PBS and can improve the solubility of this compound.
The optimal buffer may be application-specific. It is advisable to test a few different buffer systems to determine the best one for your experimental conditions.
Q3: Can I do anything to my current buffer to prevent precipitation?
A3: Yes, you can try modifying your existing buffer. Here are a few suggestions:
-
Lower the Salt Concentration: If you are using a buffer with a high salt concentration (e.g., NaCl), try reducing it.
-
Adjust the pH: The stability of cyanine dyes can be pH-dependent. You can test a narrow range of pH values around the physiological pH of 7.4 (e.g., 7.2 to 7.6) to see if it improves solubility.
-
Add a Non-ionic Surfactant: Low concentrations of a non-ionic surfactant, such as Pluronic F-127 (at around 0.02%), can help to keep the dye in solution and prevent aggregation.
Q4: How should I prepare the this compound staining solution to minimize the risk of precipitation?
A4: Proper preparation technique is crucial. Follow these steps for best results:
-
Warm the Stock Solution: Allow the 1 mM this compound stock solution in DMSO to fully equilibrate to room temperature before opening the vial.
-
Vortex Gently: Briefly vortex the stock solution to ensure it is homogeneous.
-
Use High-Quality, Sterile Buffer: Ensure your staining buffer is properly prepared and filtered.
-
Dilute Immediately Before Use: Prepare the final working solution of this compound fresh for each experiment. Do not store diluted staining solutions.
-
Add Dye to Buffer: When preparing the staining solution, add the this compound stock solution to the buffer while gently vortexing to ensure rapid and even dispersion.
Experimental Protocols
Protocol 1: Standard this compound Staining Protocol for Fixed Cells
This protocol is a general guideline. The optimal concentration of this compound and incubation time may vary depending on the cell type and experimental conditions.
-
Cell Fixation and Permeabilization:
-
Fix and permeabilize your cells using a method appropriate for your sample.
-
Wash the cells 1-3 times with PBS.
-
-
Preparation of Staining Solution:
-
Prepare a 1 µM this compound staining solution by diluting the 1 mM stock solution 1:1000 in PBS. For example, add 1 µL of 1 mM this compound to 1 mL of PBS.
-
-
Staining:
-
Add a sufficient volume of the staining solution to cover the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution.
-
Wash the cells 3 times with PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence (Excitation/Emission maxima: ~612/631 nm).[1]
-
Protocol 2: Troubleshooting Precipitation with a Buffer Comparison Test
If you are experiencing precipitation with the standard protocol, this experiment will help you identify a more suitable buffer.
-
Prepare a Panel of Staining Buffers:
-
1x PBS (with Ca²⁺ and Mg²⁺)
-
1x PBS (without Ca²⁺ and Mg²⁺)
-
50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
20 mM HEPES, 150 mM NaCl, pH 7.4
-
-
Prepare this compound Working Solutions:
-
For each buffer, prepare a 1 µM this compound working solution as described in Protocol 1.
-
-
Observe for Precipitation:
-
Let the solutions stand at room temperature for 30 minutes, protected from light.
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, you can measure the absorbance of the supernatant at 612 nm before and after centrifugation. A decrease in absorbance indicates precipitation.
-
-
Select the Optimal Buffer:
-
Choose the buffer that shows no signs of precipitation for your staining experiments.
-
Quantitative Data
| Parameter | Recommended Range/Condition | Rationale |
| Working Concentration | 1 - 10 µM for microscopy25 nM - 1 µM for flow cytometry | Higher concentrations are more prone to precipitation. |
| Stock Solution Solvent | DMSO | This compound has good solubility in DMSO. |
| Staining Buffer pH | 7.2 - 7.6 | The stability of many fluorescent dyes is optimal around physiological pH. |
| Ionic Strength | Lower is generally better | High salt concentrations can decrease the solubility of cyanine dyes. |
| Additives | 0.02% Pluronic F-127 | Can help to prevent dye aggregation. |
Signaling Pathways and Logical Relationships
The process of this compound entering a cell and staining the nucleus is a physical process rather than a signaling pathway. The following diagram illustrates the factors influencing the state of this compound in a staining solution.
Caption: Factors leading to this compound precipitation.
References
Yo-Pro-3 Data Analysis and Gating Strategies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using Yo-Pro-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a cell-impermeant, far-red fluorescent nucleic acid stain.[1] It is commonly used in fluorescence microscopy and flow cytometry to identify dead or membrane-compromised cells.[1] Because it can enter apoptotic cells with compromised plasma membranes but not live cells, it is a useful tool for viability and apoptosis assays.[2]
Q2: What are the spectral properties of this compound?
This compound is excited by the helium-neon 594 nm laser and has excitation and emission maxima of approximately 612 nm and 631 nm, respectively, when bound to nucleic acids.[2][3] Its long-wavelength fluorescence is advantageous as it minimizes interference from tissue autofluorescence.[4]
Q3: Can this compound be used for both live and fixed cells?
This compound is primarily used to stain dead or membrane-compromised live cells.[1] For fixed cells, it serves as a nuclear counterstain.[4] It is important to note that once live cells are stained with this compound, they are considered dead or dying.
Q4: What is the mechanism of this compound staining?
As a cell-impermeant dye, this compound cannot cross the intact plasma membrane of live, healthy cells. However, in apoptotic or necrotic cells, the membrane integrity is compromised, allowing the dye to enter the cell and intercalate with DNA, leading to a significant increase in fluorescence.
Q5: Is this compound cytotoxic?
This compound itself is considered non-cytotoxic and can be used for monitoring cell viability over time in culture.[1] However, the cells that take up the dye are already undergoing cell death.
Experimental Protocols & Data
This compound Staining for Flow Cytometry
Methodology:
-
Cell Preparation: Induce apoptosis in your cell line of interest using a desired method. Include a negative control (untreated cells) and a positive control (e.g., heat-killed cells).
-
Staining:
-
Resuspend cells in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^6 cells/mL.
-
Add this compound to a final concentration of 25 nM - 1 µM.[5] It is recommended to titrate the dye to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incubate for 15-30 minutes at room temperature, protected from light.[4]
-
-
Co-staining (Optional): For a more detailed analysis of cell death stages, co-stain with a marker for late apoptosis/necrosis, such as Propidium Iodide (PI).
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Excite this compound using a 594 nm or similar laser and collect emission using a filter appropriate for its emission peak (e.g., 630/69 nm bandpass filter).[3]
This compound Staining for Fluorescence Microscopy
Methodology:
-
Cell Preparation: Grow cells on a suitable imaging surface (e.g., coverslips, chamber slides). Induce apoptosis as required.
-
Staining:
-
Wash cells 1-3 times with PBS.[4]
-
Prepare the this compound staining solution by diluting the stock solution to a working concentration of 1-10 µM in PBS.[5] The optimal concentration may vary, so titration is advised.[4]
-
Add enough staining solution to cover the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.[4]
-
-
Washing: Remove the staining solution and wash the cells 3 times with PBS.[4]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (with DNA) | ~612 nm | [3] |
| Emission Maximum (with DNA) | ~631 nm | [3] |
| Recommended Laser Line | 594 nm | [3] |
| Common Emission Filter | 630/69 nm | [3] |
| Flow Cytometry Working Concentration | 25 nM - 1 µM | [5] |
| Microscopy Working Concentration | 1 - 10 µM | [5] |
Troubleshooting Guide
Issue 1: No or Weak this compound Signal in Apoptotic Population
-
Possible Cause 1: Inadequate Staining Concentration.
-
Solution: Titrate the this compound concentration. Start with the recommended range and perform a dose-response experiment to find the optimal concentration for your cell type.[4]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Increase the incubation time to allow for sufficient dye uptake. Try extending the incubation to 30 minutes.[4]
-
-
Possible Cause 3: Inefficient Induction of Apoptosis.
-
Solution: Verify the effectiveness of your apoptosis induction method using a well-established positive control or an alternative apoptosis assay.
-
Issue 2: High Background Staining in Live Cell Population
-
Possible Cause 1: this compound Concentration is Too High.
-
Solution: Reduce the concentration of this compound used for staining. High concentrations can lead to non-specific binding.
-
-
Possible Cause 2: Mechanical Stress During Cell Handling.
-
Solution: Handle cells gently during harvesting and staining procedures to avoid causing membrane damage that could lead to dye uptake in live cells.
-
-
Possible Cause 3: Extended Incubation Time.
-
Solution: While sufficient incubation is necessary, overly long incubation times may lead to increased background. Optimize the staining time for your specific experiment.
-
Issue 3: Difficulty in Distinguishing Apoptotic and Necrotic Populations
-
Possible Cause: this compound alone may not be sufficient to differentiate between early/mid-apoptosis and necrosis.
-
Solution: Implement a dual-staining strategy. Co-stain with a dye like Propidium Iodide (PI). Early to mid-apoptotic cells will be this compound positive and PI negative, while late apoptotic and necrotic cells will be positive for both dyes.
-
Visual Guides
This compound Staining Mechanism
Caption: Mechanism of this compound staining in live versus apoptotic/necrotic cells.
Flow Cytometry Gating Strategy for this compound and PI Co-staining
Caption: A typical gating strategy for identifying live, apoptotic, and necrotic cells.
Troubleshooting Workflow for Weak this compound Signal
Caption: A step-by-step guide to troubleshooting a weak this compound signal.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen™ Monomeric Cyanine Nucleic Acid Stains | Fisher Scientific [fishersci.ca]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]
Validation & Comparative
A Comparative Guide to Yo-Pro-3 and SYTOX Green for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis, or programmed cell death, is crucial in various fields of biological research and drug development. Fluorescent nucleic acid stains are invaluable tools for identifying apoptotic cells by exploiting the changes in plasma membrane integrity that occur during this process. This guide provides a detailed comparison of two such dyes, Yo-Pro-3 and SYTOX Green, to aid researchers in selecting the appropriate reagent for their apoptosis assays.
Principles of Apoptosis Detection with Impermeant Dyes
During the early stages of apoptosis, the plasma membrane remains largely intact but undergoes changes in permeability. In late-stage apoptosis and necrosis, membrane integrity is lost, allowing the passage of larger molecules that are normally excluded from viable cells. This compound and SYTOX Green are nucleic acid stains that are impermeant to live cells. Their differential entry into cells at various stages of cell death allows for the distinction between healthy, apoptotic, and necrotic populations.
Comparative Analysis of this compound and SYTOX Green
While both this compound and SYTOX Green are used to identify cells with compromised plasma membranes, they exhibit differences in their spectral properties and reported applications in apoptosis research.
| Feature | This compound Iodide | SYTOX Green |
| Reported Primary Use in Apoptosis | Dead and late-stage apoptotic cell stain[1] | Dead and late-stage apoptotic/necrotic cell stain[2][3] |
| Mechanism of Action | Cell-impermeant, intercalating nucleic acid stain that enters cells with compromised plasma membranes.[1] | High-affinity nucleic acid stain that penetrates cells with compromised plasma membranes but not live or early apoptotic cells.[2][3] |
| Fluorescence Color | Far-Red[1] | Green[3] |
| Excitation Maximum (bound to DNA) | ~612-613 nm[1][4] | ~504 nm[2] |
| Emission Maximum (bound to DNA) | ~629-631 nm[1][4] | ~523 nm[2] |
| Fluorescence Enhancement (upon DNA binding) | Strong fluorescence upon binding to nucleic acids.[1] | >500-fold[2] |
| Quantum Yield (bound to DNA) | Data not readily available | ~0.53[2] |
| Common Applications | Flow cytometry, Fluorescence microscopy[1] | Flow cytometry, Fluorescence microscopy, High-content screening[3][5][6] |
| Fixability | Not recommended after staining as the dye is not cross-linked to DNA.[7] | Not compatible with fixation after staining.[5] |
Signaling Pathways and Dye Permeability
The entry of this compound and SYTOX Green into cells is a consequence of the execution phase of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of various cellular substrates, ultimately resulting in the loss of plasma membrane integrity.
Caption: Apoptotic signaling leading to membrane permeability and dye entry.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for using this compound and SYTOX Green in apoptosis assays, often in combination with other dyes to distinguish different cell populations.
Caption: Workflow for apoptosis detection using this compound and Annexin V.
Caption: Workflow for apoptosis detection using SYTOX Green and Annexin V.
Experimental Protocols
Below are representative protocols for using SYTOX Green and a far-red dead cell stain (as a proxy for this compound) in flow cytometry-based apoptosis assays.
SYTOX Green and Annexin V-PE Staining Protocol for Flow Cytometry
This protocol is adapted from commercially available kits and is suitable for distinguishing live, apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent
-
1X Annexin-binding buffer
-
Phycoerythrin (PE) conjugated Annexin V
-
SYTOX Green stain working solution (e.g., 1 µM)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell population using the desired method. Include appropriate negative and positive controls.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-PE.
-
Add 1 µL of the SYTOX Green working solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.
-
After the incubation period, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Excite the samples with a 488 nm laser and collect the fluorescence emission for PE (typically around 575 nm) and SYTOX Green (typically around 525 nm).
-
Use single-stained controls to set up compensation and gates to delineate live (Annexin V-PE and SYTOX Green negative), apoptotic (Annexin V-PE positive, SYTOX Green negative), and late apoptotic/necrotic (Annexin V-PE and SYTOX Green positive) cell populations.
This compound (Far-Red Dead Cell Stain) and Annexin V-FITC Staining Protocol for Flow Cytometry
This protocol is a representative method for using a far-red dead cell stain like this compound in conjunction with a green-fluorescent apoptosis marker.
Materials:
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent
-
1X Annexin-binding buffer
-
Fluorescein isothiocyanate (FITC) conjugated Annexin V
-
This compound Iodide working solution (concentration to be optimized, typically in the nM to low µM range)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell population and prepare control samples.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Add the optimized concentration of this compound working solution.
-
Gently mix and incubate for 15-30 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze by flow cytometry. Use a 488 nm laser for FITC excitation (emission ~530 nm) and a red laser (e.g., 633 nm) for this compound excitation (emission ~630-660 nm).
-
Use single-color controls for compensation and establish gates to identify live (Annexin V-FITC and this compound negative), early apoptotic (Annexin V-FITC positive, this compound negative), and late apoptotic/necrotic (Annexin V-FITC and this compound positive) populations.
Conclusion
Both this compound and SYTOX Green are valuable tools for the detection of late-stage apoptosis and necrosis by identifying cells with compromised membrane integrity. The choice between these dyes will largely depend on the specific experimental setup, particularly the available excitation sources and emission filters on the fluorescence microscope or flow cytometer.
-
SYTOX Green is a well-characterized dye with a strong fluorescence enhancement upon binding to nucleic acids, making it a reliable marker for dead cells. Its green emission is compatible with many common fluorophores used in multiplex assays.
-
This compound , a far-red fluorescent dye, offers the advantage of being spectrally distinct from commonly used green and red fluorophores, which can be beneficial in multicolor experiments to minimize spectral overlap. It is primarily suited for identifying late apoptotic and necrotic cells.
For a comprehensive analysis of apoptosis, it is recommended to use these membrane-impermeant dyes in conjunction with an early marker of apoptosis, such as Annexin V, which detects the externalization of phosphatidylserine. This dual-staining approach allows for the clear differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations. Researchers should always optimize staining concentrations and incubation times for their specific cell type and experimental conditions.
References
- 1. biotium.com [biotium.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
A Comparative Guide to Dead Cell Staining: Exploring Alternatives to YO-PRO-3
For researchers, scientists, and professionals in drug development, the accurate identification and exclusion of dead cells is a critical step in a multitude of cellular assays. YO-PRO-3 has been a widely used reagent for this purpose, but a diverse landscape of alternative fluorescent dyes offers a range of spectral properties, fixability, and mechanisms of action. This guide provides an objective comparison of popular alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Mechanism of Dead Cell Stains
The majority of dead cell stains are membrane-impermeant molecules that can only enter cells with compromised plasma membranes, a hallmark of late apoptosis and necrosis.[1][2] Once inside, these dyes typically bind to nucleic acids, resulting in a significant increase in their fluorescence quantum yield.[1] This principle allows for the clear distinction between live cells with intact membranes and dead cells.
Another class of reagents, known as fixable viability dyes, operates on a different principle. These are amine-reactive dyes that covalently bind to both intracellular and extracellular proteins.[2][3] Due to the compromised membranes of dead cells, these dyes have access to the entire proteome, resulting in a much stronger fluorescent signal compared to live cells where only surface proteins are labeled.[2][3] A key advantage of this class of dyes is the permanence of the staining, which is retained even after fixation and permeabilization procedures, making them ideal for multi-color flow cytometry experiments involving intracellular targets.[4][5]
Performance Comparison of Dead Cell Stains
The selection of a dead cell stain is often dictated by the specific experimental requirements, including the instrumentation available, the presence of other fluorophores in the assay, and whether the cells need to be fixed. The following table summarizes the key characteristics and performance of several common alternatives to this compound.
| Dye | Target | Fixable | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| This compound | Nucleic Acids | No | 612 | 631 | Far-red emission, useful for multiplexing.[6] |
| Propidium (B1200493) Iodide (PI) | Nucleic Acids | No | 535 | 617 | Bright signal, widely used and cost-effective.[7][8] |
| 7-AAD | Nucleic Acids | No | 546 | 647 | Lower spectral overlap with FITC and PE than PI.[9][10][11] |
| SYTOX Green | Nucleic Acids | No | 504 | 523 | High fluorescence enhancement upon binding to nucleic acids.[12][13] |
| SYTOX Orange | Nucleic Acids | No | 547 | 570 | Alternative color for multiplexing.[14] |
| TO-PRO-3 | Nucleic Acids | No | 642 | 661 | Excitable by the 633 nm laser, minimizing spectral overlap.[4][15] |
| LIVE/DEAD Fixable Dyes | Amines | Yes | Various | Various | Wide range of colors, compatible with fixation and permeabilization.[16][17][18] |
| Live-or-Dye™ Series | Amines | Yes | Various | Various | Broad selection of colors for flow cytometry, stable covalent labeling.[3] |
| Calcein AM (with PI/EthD-I) | Esterase Activity (Live) / Nucleic Acids (Dead) | No | 495 (Calcein) | 515 (Calcein) | Simultaneous live and dead cell visualization.[2][16] |
Experimental Protocols
General Workflow for Dead Cell Staining in Flow Cytometry
The following diagram illustrates a typical workflow for staining dead cells for flow cytometry analysis.
Detailed Protocol: Propidium Iodide Staining for Flow Cytometry
This protocol is adapted for staining mammalian cells with Propidium Iodide (PI) for viability analysis by flow cytometry.
-
Cell Preparation: Harvest cells and wash once with 1X Phosphate Buffered Saline (PBS). Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of PI staining solution (typically 50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry without washing. Excite with a 488 nm laser and collect emission in the appropriate channel (e.g., PE-Texas Red).
Detailed Protocol: SYTOX Green Staining for Fluorescence Microscopy
This protocol provides a general guideline for staining dead cells with SYTOX Green for visualization by fluorescence microscopy.
-
Cell Preparation: Grow cells on a suitable imaging vessel (e.g., chamber slide, glass-bottom dish).
-
Staining Solution Preparation: Prepare a 1 µM working solution of SYTOX Green in an appropriate buffer (e.g., PBS or HBSS).
-
Staining: Remove the culture medium and wash the cells once with the buffer. Add the SYTOX Green working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[19]
-
Imaging: Image the cells directly without washing using a fluorescence microscope with standard FITC/GFP filter sets.
Detailed Protocol: Fixable Viability Dye Staining for Flow Cytometry
This protocol outlines the general steps for using a fixable viability dye.[20]
-
Cell Preparation: Wash cells and resuspend in a protein-free buffer (e.g., PBS) at 1-10 x 10^6 cells/mL.
-
Staining: Add the fixable viability dye at the recommended concentration (e.g., 1 µL per 1 mL of cells) and vortex immediately.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells once with a buffer containing protein (e.g., Flow Cytometry Staining Buffer).
-
Fixation and Permeabilization (Optional): Proceed with standard protocols for fixation and permeabilization if intracellular staining is required.
-
Analysis: Analyze by flow cytometry.
Signaling Pathways Leading to Membrane Permeability
The loss of plasma membrane integrity is a terminal event in both apoptosis and necrosis. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptotic pathways that ultimately lead to the executioner caspase activation and subsequent cellular dismantling, including the breakdown of the plasma membrane.
Conclusion
The choice of a dead cell stain extends beyond this compound, with a variety of alternatives offering distinct advantages for different experimental setups. For routine live/dead discrimination in unfixed samples, classic nucleic acid stains like Propidium Iodide and 7-AAD remain robust and economical options. For multiplexing experiments where spectral overlap is a concern, dyes like SYTOX Green, SYTOX Orange, and TO-PRO-3 provide valuable alternatives. When experiments require fixation and permeabilization for intracellular analysis, fixable viability dyes are indispensable. By understanding the principles behind each dye and following optimized protocols, researchers can confidently and accurately identify and exclude dead cells, thereby enhancing the quality and reliability of their experimental data.
References
- 1. media.cellsignal.cn [media.cellsignal.cn]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. TO-PRO-3 iodide: a novel HeNe laser-excitable DNA stain as an alternative for propidium iodide in multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. microscopist.co.uk [microscopist.co.uk]
- 7. ptglab.com [ptglab.com]
- 8. ulab360.com [ulab360.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Comparison between propidium iodide and 7-amino-actinomycin-D for viability assessment during flow cytometric analyses of the human sperm acrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 17. journals.asm.org [journals.asm.org]
- 18. youtube.com [youtube.com]
- 19. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling Early Apoptosis: A Comparative Guide to Yo-Pro-3 and Annexin V
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis detection, the choice of an appropriate assay is paramount for generating robust and reliable data. This guide provides an in-depth, objective comparison of two widely used fluorescent probes for identifying early-stage apoptosis: Yo-Pro-3 and Annexin V. We will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
At the heart of apoptosis, or programmed cell death, are a series of tightly regulated biochemical events. Among the earliest and most well-characterized of these is the loss of plasma membrane asymmetry, leading to the externalization of phosphatidylserine (B164497) (PS), and a concurrent increase in membrane permeability. Both this compound and Annexin V capitalize on these early changes, yet they do so through fundamentally different mechanisms, offering distinct advantages and considerations for the researcher.
Mechanism of Action: A Tale of Two Probes
Annexin V: The Phosphatidylserine Sentinel
Annexin V is a 35-36 kDa, calcium-dependent phospholipid-binding protein that exhibits a high affinity for phosphatidylserine (PS). In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane. However, during the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[1] Fluorescently conjugated Annexin V can then bind to this exposed PS, providing a specific and sensitive marker of early apoptotic cells.[1] It is important to note that necrotic cells also expose PS due to complete loss of membrane integrity. Therefore, Annexin V is typically used in conjunction with a viability dye, such as Propidium Iodide (PI) or 7-AAD, to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[2][3]
This compound: The Permeability Reporter
This compound is a far-red fluorescent, cell-impermeant carbocyanine nucleic acid stain. In its unbound state, it is essentially non-fluorescent. In healthy cells with intact plasma membranes, this compound is excluded from the cell's interior. However, a key event in early apoptosis is an increase in plasma membrane permeability. This allows this compound to enter the cell and intercalate with DNA, at which point it emits a bright fluorescent signal. This change in permeability is considered one of the early events in the apoptotic cascade. Similar to Annexin V assays, this compound is often co-stained with a viability dye like PI to distinguish between early apoptotic cells (this compound positive, PI negative) and late-stage apoptotic or necrotic cells where the membrane is fully compromised (this compound positive, PI positive).[4]
Performance Comparison: A Data-Driven Analysis
Direct head-to-head comparisons of this compound and Annexin V are limited in publicly available literature. However, a study comparing Annexin V with YOYO-3, a structurally and functionally similar dye to this compound, in a real-time high-content imaging assay provides valuable insights. The study found that Annexin V detected apoptotic cells more rapidly than YOYO-3.[5] This suggests that phosphatidylserine externalization may, in some contexts, be a slightly earlier or more readily detectable event than the increase in membrane permeability that allows for Yo-Pro dye entry.
| Feature | This compound | Annexin V |
| Detection Principle | Increased plasma membrane permeability | Externalization of phosphatidylserine (PS) |
| Target | Nucleic Acids (DNA) | Phosphatidylserine |
| Cell State Detected | Early Apoptosis | Early Apoptosis |
| Co-staining Requirement | Typically used with a viability dye (e.g., PI) to distinguish late apoptosis/necrosis | Typically used with a viability dye (e.g., PI) to distinguish late apoptosis/necrosis |
| Reported Onset of Detection | Early, but potentially slightly later than Annexin V in some systems[5] | Very early apoptotic event |
| Assay Buffer Requirement | Standard cell culture media or PBS | Calcium-containing binding buffer is essential for Annexin V binding to PS |
| Potential for False Positives | Can stain necrotic cells | Can stain necrotic cells |
| Instrumentation | Flow Cytometer, Fluorescence Microscope, High-Content Imager | Flow Cytometer, Fluorescence Microscope, High-Content Imager |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental steps involved, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Annexin V-FITC and Propidium Iodide Staining for Flow Cytometry
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.
-
Harvest Cells: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant as it may contain apoptotic bodies.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
This compound and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental setup.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus, including appropriate controls.
-
Harvest Cells: Collect adherent or suspension cells as described for the Annexin V protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in cold PBS or a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 1 mL of the cell suspension, add this compound to a final concentration of 0.1 µM and Propidium Iodide to a final concentration of 1.5 µM.
-
Incubation: Incubate the cells on ice or at room temperature for 20-30 minutes, protected from light.
-
Analysis: Analyze the stained cells by flow cytometry.
Conclusion: Making the Right Choice
Both this compound and Annexin V are powerful tools for the detection of early apoptosis. The choice between them will depend on the specific experimental goals, the cell type under investigation, and the available instrumentation.
-
Annexin V is a highly specific and well-validated marker for the externalization of phosphatidylserine, a hallmark of early apoptosis. Its reliance on a specific biochemical event provides a high degree of confidence in the results.
-
This compound offers a convenient method to detect early apoptotic changes in membrane permeability. Its far-red fluorescence is advantageous for multiplexing with other common fluorophores like GFP and FITC, minimizing spectral overlap.
For researchers seeking to identify the earliest possible signs of apoptosis, Annexin V may hold a slight advantage based on available comparative data. However, for experiments requiring a far-red probe for multicolor analysis or where a simple, robust permeability assay is sufficient, this compound presents an excellent alternative. Ultimately, a thorough understanding of the mechanisms and protocols for both assays will empower researchers to make an informed decision and generate high-quality, reproducible data in their exploration of programmed cell death.
References
- 1. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating Apoptosis: A Comparative Guide to Yo-Pro-3 and Caspase-3 Assays
For researchers, scientists, and drug development professionals investigating programmed cell death, the accurate detection and validation of apoptosis are paramount. This guide provides a comprehensive comparison of two widely used methods: Yo-Pro-3 staining, which identifies changes in plasma membrane permeability, and the caspase-3 activity assay, a hallmark indicator of apoptosis execution. By understanding the principles, protocols, and relative positioning of these assays within the apoptotic cascade, researchers can effectively validate their findings and gain deeper insights into cellular demise.
This compound is a green-fluorescent nucleic acid stain that is impermeant to live cells. In the early stages of apoptosis, changes in the plasma membrane allow the dye to penetrate the cell and stain the nucleus. This event precedes the complete loss of membrane integrity associated with necrosis. In contrast, caspase-3 is a key executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Assays for caspase-3 measure its enzymatic activity, providing a direct assessment of this critical step in the apoptotic pathway.
Comparative Analysis of this compound and Caspase-3 Assays
| Feature | This compound Assay | Caspase-3 Assay |
| Principle | Detects increased plasma membrane permeability in early apoptotic cells. The dye enters the cell and intercalates with DNA, emitting a green fluorescence. | Measures the enzymatic activity of activated caspase-3, a key executioner in the apoptotic pathway. A specific substrate is cleaved, releasing a fluorescent or colorimetric signal. |
| Stage of Apoptosis Detected | Early | Mid-to-late (post-caspase activation) |
| Methodology | Typically analyzed by flow cytometry or fluorescence microscopy. | Can be performed using a variety of methods, including fluorometric or colorimetric plate-based assays, flow cytometry with fluorescently labeled inhibitors, or Western blotting for cleaved caspase-3. |
| Sample Type | Live or fixed cells. | Cell lysates or live cells, depending on the specific assay format. |
| Data Output | Percentage of fluorescent cells, fluorescence intensity. | Fold-increase in enzyme activity, percentage of cells with active caspase-3. |
| Advantages | Simple, no-wash staining protocol. Identifies an early apoptotic event. Can be multiplexed with other markers (e.g., propidium (B1200493) iodide for necrosis). | Highly specific for a key event in the apoptotic pathway. Quantitative measure of enzyme activity. Multiple assay formats are available. |
| Limitations | Membrane permeability changes can also occur in other forms of cell death. May not be exclusively specific to apoptosis. | Detects a later event than initial membrane changes. Requires cell lysis for many assay formats, losing single-cell resolution. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cellular events detected by each assay and a typical workflow for validating this compound results with a caspase-3 assay.
Caption: Apoptotic signaling pathways indicating the points of detection for this compound and caspase-3 assays.
Caption: Workflow for validating this compound results with a caspase-3 activity assay.
Experimental Protocols
This compound Staining for Flow Cytometry
This protocol is adapted for distinguishing between live, apoptotic, and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis in your cell line of choice using a known stimulus (e.g., staurosporine, etoposide). Include an untreated control group.
-
Harvest cells by centrifugation and wash once with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 1 µL of this compound stock solution (typically 1 µM final concentration) and 1 µL of Propidium Iodide (PI) stock solution (typically 1 µg/mL final concentration).
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a 488 nm laser for excitation.
-
Detect this compound fluorescence in the green channel (e.g., FITC channel) and PI fluorescence in the red channel (e.g., PE-Texas Red channel).
-
Live cells will be negative for both this compound and PI. Apoptotic cells will be positive for this compound and negative for PI. Late apoptotic/necrotic cells will be positive for both this compound and PI.
-
Caspase-3 Colorimetric Assay
This protocol outlines a general procedure for a colorimetric caspase-3 assay using a plate reader.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line and include an untreated control.
-
Harvest approximately 2-5 x 10^6 cells per sample by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Procedure:
-
Determine the protein concentration of each lysate.
-
Dilute the lysates to a concentration of 50-200 µg of protein per 50 µL of lysis buffer.
-
To each 50 µL of cell lysate in a 96-well plate, add 50 µL of 2X reaction buffer containing 10 mM DTT.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Read the absorbance at 405 nm using a microplate reader.
-
The caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Conclusion
Both this compound staining and caspase-3 assays are valuable tools for the investigation of apoptosis. This compound provides an early indication of apoptosis through the detection of membrane permeability changes, while the caspase-3 assay offers a more specific and quantitative measure of a key execution event. Due to their detection of distinct stages in the apoptotic process, utilizing both assays in parallel provides a robust method for validating experimental findings. The observation of an increase in the this compound positive population followed by a subsequent increase in caspase-3 activity can provide strong evidence for the induction of apoptosis in a cell population. Researchers should consider the specific questions being addressed, the cell type under investigation, and the available instrumentation when selecting and combining these assays for their studies.
A Comparative Guide to Yo-Pro-3 Staining for the Analysis of Cell Morphology and Viability
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cell biology and drug discovery, the accurate assessment of cell viability and apoptosis is paramount. Fluorescent staining is a powerful technique for visualizing and quantifying these cellular processes. This guide provides a comprehensive comparison of Yo-Pro-3, a carbocyanine nucleic acid stain, with other common fluorescent dyes used to assess cell health and morphology. We present a detailed analysis of its performance, supported by experimental protocols and visual guides to relevant cellular pathways.
Data Presentation: Comparison of Fluorescent Viability Daines
The selection of an appropriate fluorescent dye is critical for obtaining reliable and reproducible results. The following tables summarize the key characteristics of this compound and its common alternatives, Propidium Iodide (PI), SYTOX Green, and Annexin V, to aid in the selection of the most suitable reagent for your experimental needs.
Table 1: Spectral and Physicochemical Properties of Selected Fluorescent Dyes
| Feature | This compound | Propidium Iodide (PI) | SYTOX Green | Annexin V-FITC |
| Excitation Max (nm) | ~612[1] | ~535[2] | ~504[3] | ~494[4] |
| Emission Max (nm) | ~631[1] | ~617[2] | ~523[3] | ~519[4] |
| Color | Far-Red[5] | Red | Green[3] | Green |
| Cell Permeability | Impermeant to live cells[5] | Impermeant to live cells[4] | Impermeant to live cells[3] | Binds to externalized phosphatidylserine (B164497) (PS)[4] |
| Binding Target | Nucleic Acids[5] | Nucleic Acids[4] | Nucleic Acids[3] | Phosphatidylserine[4] |
| Fluorescence in Solution | Very low[5] | Low | Very low[6] | N/A (protein conjugate) |
| Fluorescence Enhancement upon Binding | Significant[7] | Significant | >500-fold[3] | N/A |
| Quantum Yield (Bound) | Not readily available | Not readily available | ~0.53[1][3] | N/A |
Table 2: Performance Characteristics in Cell-Based Assays
| Feature | This compound | Propidium Iodide (PI) | SYTOX Green | Annexin V-FITC |
| Primary Application | Dead/Late Apoptotic Cell Stain[5] | Dead/Necrotic Cell Stain[4] | Dead/Late Apoptotic Cell Stain[3] | Early Apoptotic Cell Stain[4] |
| Signal-to-Noise Ratio | High[7] | Good | Very High[3] | Good |
| Photostability | Good | Moderate | Good[8] | Moderate |
| Cytotoxicity | Low[5] | Generally low for short-term assays | Low at working concentrations[9] | Low |
| Fixability after Staining | Not recommended | Not recommended | Not recommended[10] | Fixation can be performed post-staining |
| Multiplexing Capability | Excellent with blue and green fluorophores[11] | Good with green fluorophores[10] | Excellent with blue and red fluorophores[9] | Excellent with red/far-red fluorophores[4] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible experimental outcomes. Below are standardized protocols for using this compound, SYTOX Green, and Annexin V in conjunction with Propidium Iodide for the analysis of apoptosis and necrosis by flow cytometry in a model suspension cell line, Jurkat cells.
Protocol 1: this compound and Propidium Iodide Staining for Apoptosis Detection in Jurkat Cells
This protocol is adapted for distinguishing between live, apoptotic, and necrotic cells.
Materials:
-
Jurkat cells (treated to induce apoptosis and untreated controls)
-
This compound Iodide (1 mM in DMSO)
-
Propidium Iodide (1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest Jurkat cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a working solution of this compound by diluting the stock solution to 1 µM in 1X Annexin-Binding Buffer.
-
Prepare a working solution of Propidium Iodide at 1 µg/mL in 1X Annexin-Binding Buffer.
-
To 100 µL of the cell suspension, add 1 µL of the 1 µM this compound working solution.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 1 µL of the 1 µg/mL PI working solution immediately before analysis.
-
Analyze the samples on a flow cytometer. Excite this compound with a yellow-green laser (e.g., 561 nm) and detect emission in the far-red channel (e.g., 610/20 nm bandpass filter). Excite PI with a blue laser (488 nm) and detect emission in the red channel (e.g., 617 nm).
Protocol 2: SYTOX Green and Propidium Iodide Staining for Apoptosis Detection in Jurkat Cells
This protocol provides an alternative for distinguishing apoptotic and necrotic populations.
Materials:
-
Jurkat cells (treated to induce apoptosis and untreated controls)
-
SYTOX Green Nucleic Acid Stain (e.g., 5 mM in DMSO)
-
Propidium Iodide (1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
1X Annexin-Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest and wash Jurkat cells as described in Protocol 1.
-
Resuspend the cells in 1X Annexin-Binding Buffer at 1 x 10^6 cells/mL.
-
Prepare a working solution of SYTOX Green by diluting the stock solution to 1 µM in 1X Annexin-Binding Buffer.[12]
-
Prepare a working solution of Propidium Iodide at 1 µg/mL in 1X Annexin-Binding Buffer.
-
To 100 µL of the cell suspension, add 1 µL of the 1 µM SYTOX Green working solution.[10]
-
Incubate for 15 minutes at room temperature, protected from light.[10]
-
Add 1 µL of the 1 µg/mL PI working solution just before analysis.
-
Analyze the samples on a flow cytometer. Excite SYTOX Green with a blue laser (488 nm) and detect emission in the green channel (e.g., 530/30 nm bandpass filter). Excite PI with the same laser and detect emission in the red channel (e.g., >575 nm longpass filter).[4]
Protocol 3: Annexin V-FITC and Propidium Iodide Staining for Apoptosis Detection in Jurkat Cells
This is a standard method for the detection of early and late apoptosis.
Materials:
-
Jurkat cells (treated to induce apoptosis and untreated controls)
-
Annexin V-FITC conjugate
-
Propidium Iodide (1 mg/mL in water)
-
1X Annexin-Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest and wash Jurkat cells as described in Protocol 1.
-
Resuspend the cells in 1X Annexin-Binding Buffer at 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[13]
-
Add 5 µL of a 50 µg/mL PI working solution (diluted in 1X Annexin-Binding Buffer).[13]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.[13]
-
Analyze the samples immediately by flow cytometry. Excite both fluorophores with a blue laser (488 nm). Detect Annexin V-FITC emission in the green channel (e.g., 530/30 nm bandpass filter) and PI emission in the red channel (e.g., >575 nm longpass filter).[4]
Mandatory Visualization
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for this compound and PI co-staining.
Caption: Apoptotic pathway leading to this compound uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Analyzing the temporal dynamics of caspase activation in the extrinsic pathway of apoptosis - American Chemical Society [acs.digitellinc.com]
- 8. The fluorescence properties and binding mechanism of SYTOX green, a bright, low photo-damage DNA intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. nacalai.com [nacalai.com]
A Head-to-Head Comparison: Yo-Pro-3 vs. TUNEL Assay for Detecting DNA Fragmentation
In the landscape of cell health analysis, particularly in the realm of apoptosis research, the accurate detection of DNA fragmentation is a critical endpoint. For researchers, scientists, and drug development professionals, choosing the right tool to measure this phenomenon is paramount. This guide provides an objective comparison of two widely used methods: the Yo-Pro-3 assay, a fluorescent dye-based method, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, an enzymatic labeling technique. We will delve into their mechanisms, present available comparative data, provide detailed experimental protocols, and visualize the underlying cellular processes.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and the TUNEL assay lies in what they detect and when. This compound identifies an early apoptotic event—increased plasma membrane permeability—while the TUNEL assay detects a later event—the presence of DNA strand breaks.
This compound: This cyanine (B1664457) dye is cell-impermeant, meaning it cannot cross the intact plasma membrane of healthy cells.[1] During the early stages of apoptosis, changes in the plasma membrane create small pores that allow this compound to enter the cell.[2] Once inside, it exhibits a strong fluorescence enhancement upon binding to DNA.[3] This method is often used in conjunction with a vital dye like Propidium Iodide (PI) in flow cytometry. This dual-staining allows for the differentiation of live cells (this compound and PI negative), early apoptotic cells (this compound positive, PI negative), and late apoptotic or necrotic cells (this compound and PI positive).[4]
TUNEL Assay: This method directly identifies DNA fragmentation, a hallmark of late-stage apoptosis.[2] The assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled deoxynucleotides (e.g., dUTPs tagged with a fluorophore or biotin) onto the 3'-hydroxyl ends of fragmented DNA.[5] This enzymatic labeling provides a direct and specific signal for DNA breaks. The TUNEL assay can be adapted for various detection methods, including fluorescence microscopy and flow cytometry.[5]
Performance Comparison: Sensitivity, Specificity, and Timing
While direct head-to-head quantitative comparisons in a single controlled study are limited in the readily available literature, we can infer performance characteristics from various studies.
A study involving radiofrequency ablation of liver metastases suggested that Yo-Pro-1 (a closely related dye to this compound) is a very sensitive marker for early cellular events reflecting plasma membrane injury.[6] In this context, a significantly higher percentage of cells were positive for Yo-Pro-1 compared to the TUNEL assay, indicating that membrane permeability changes precede significant DNA fragmentation.[6]
The TUNEL assay, while a direct measure of DNA breaks, is not without its caveats. Its specificity for apoptosis can be a concern, as it can also label cells undergoing necrosis or those with DNA damage from other sources.[7][8] Studies have reported the sensitivity of the TUNEL assay to be in the range of 61-90%, with a specificity exceeding 87% in some models. However, the specificity can decrease in instances of predominantly necrotic cell death.
Quantitative Data Summary
| Feature | This compound Assay | TUNEL Assay |
| Principle of Detection | Increased plasma membrane permeability in early apoptosis allows entry of the dye, which fluoresces upon binding to DNA.[1] | Enzymatic labeling of 3'-hydroxyl ends of fragmented DNA.[5] |
| Stage of Apoptosis Detected | Early | Late[2] |
| Reported Sensitivity | Highly sensitive for early membrane changes.[6] | 61-90% (in some models) |
| Reported Specificity | Can also stain necrotic cells (when used alone). Specificity for apoptosis is increased when used with a viability dye like PI.[4] | >87% (can be lower in necrotic models).[8] |
| Primary Application | Flow cytometry for distinguishing live, early apoptotic, and late apoptotic/necrotic cells.[1] | Fluorescence microscopy and flow cytometry for direct visualization and quantification of DNA fragmentation.[5] |
| Advantages | Simple, rapid, and allows for the distinction of different cell death stages with a second dye.[5] | Highly specific for DNA fragmentation, versatile for different sample types (including tissue sections). |
| Disadvantages | Indirect measure of DNA fragmentation. | Can label necrotic cells, potentially leading to false positives. The enzymatic reaction requires careful optimization.[7] |
Experimental Protocols
This compound and Propidium Iodide Staining for Flow Cytometry
This protocol is adapted for distinguishing live, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cell suspension (treated and untreated controls)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using a desired method. Include untreated cells as a negative control.
-
Harvest the cells and wash them once with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 1 µL of this compound stock solution (final concentration ~1 µM) and 1 µL of PI stock solution (final concentration ~1 µg/mL).
-
Incubate the cells on ice or at room temperature, protected from light, for 15-30 minutes.
-
Analyze the stained cells by flow cytometry without washing. Use appropriate laser lines and filters for this compound (Excitation/Emission: ~491/509 nm) and PI (Excitation/Emission: ~535/617 nm).
-
Gate on the cell population and analyze the fluorescence signals to distinguish between:
-
Live cells: this compound negative, PI negative
-
Early apoptotic cells: this compound positive, PI negative
-
Late apoptotic/necrotic cells: this compound positive, PI positive
-
TUNEL Assay for Fluorescence Microscopy
This protocol provides a general workflow for detecting DNA fragmentation in adherent cells.
Materials:
-
Adherent cells grown on coverslips
-
4% Paraformaldehyde in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs)
-
Wash Buffer (e.g., PBS)
-
Equilibration Buffer
-
DAPI or Hoechst stain (for counterstaining nuclei)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Induce apoptosis in cells grown on coverslips. Include appropriate positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.
-
Wash the cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with Equilibration Buffer for 5-10 minutes at room temperature.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Remove the Equilibration Buffer and add the TUNEL reaction mixture to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by washing the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and the nuclear counterstain. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizing the Pathways and Workflows
To better understand the relationship between the events detected by this compound and the TUNEL assay, the following diagrams illustrate the apoptotic signaling pathway and the experimental workflows.
Caption: Apoptotic pathway and detection points.
Caption: Experimental workflows for each assay.
Conclusion: Making an Informed Choice
Both this compound and the TUNEL assay are valuable tools for studying DNA fragmentation and apoptosis. The choice between them depends largely on the specific experimental question and the desired information.
-
For early detection and distinguishing between different stages of cell death in a mixed population , the this compound assay, particularly when combined with a viability dye like PI and analyzed by flow cytometry, is a powerful and efficient choice.
-
For direct confirmation and visualization of DNA fragmentation, especially in fixed tissues or for high-resolution imaging , the TUNEL assay is the more specific method, despite the need for careful optimization and awareness of potential false positives from necrotic cells.
Ultimately, a multi-parametric approach, potentially combining an early marker like this compound with a later, more specific marker like the TUNEL assay or caspase activation assays, will provide the most comprehensive and reliable assessment of apoptotic events in any experimental system.
References
- 1. youtube.com [youtube.com]
- 2. TUNEL staining [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. YOPRO-1 permits cytofluorometric analysis of programmed cell death (apoptosis) without interfering with cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of YO-PRO-1 as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Yo-Pro-3: A Superior Cyanine Dye for Apoptosis and Viability Assays
In the landscape of fluorescent nucleic acid stains, the selection of an appropriate dye is paramount for achieving accurate and reproducible results in cell-based assays. Yo-Pro-3, a carbocyanine monomeric dye, has emerged as a compelling alternative to traditional cyanine (B1664457) dyes for researchers in apoptosis, cell viability, and nucleic acid analysis. Its unique spectral properties and performance characteristics offer distinct advantages, particularly in multicolor fluorescence applications.
This compound is a cell-impermeant nucleic acid stain that remains virtually non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to DNA.[1] This property results in a high signal-to-noise ratio, making it an ideal candidate for identifying cells with compromised plasma membranes, a hallmark of late-stage apoptosis and necrosis.
Quantitative Comparison of this compound and Other Common Cyanine Dyes
To facilitate an objective assessment, the following table summarizes the key quantitative parameters of this compound in comparison to two other widely used cyanine dyes: SYTOX Green and Propidium Iodide (PI).
| Parameter | This compound | SYTOX Green | Propidium Iodide (PI) |
| Excitation Maximum (DNA-bound) | 612 nm[2] | 504 nm[3] | 535 nm[4][5] |
| Emission Maximum (DNA-bound) | 631 nm[2] | 523 nm[3] | 617 nm[4][5] |
| Fluorescence Enhancement (upon DNA binding) | 20- to 200-fold[2] | >500-fold[3][6] | 20- to 30-fold[4][5][7][8][9] |
| Quantum Yield (DNA-bound) | 0.16[2] | 0.53[3] | Not explicitly found |
| Cell Permeability | Impermeant to live cells | Impermeant to live cells | Impermeant to live cells |
| Laser Line Compatibility | He-Ne (594 nm)[2] | Argon-ion (488 nm)[3] | Argon-ion (488 nm), He-Ne (543 nm)[10][11] |
Key Advantages of this compound
The data highlights several advantages of this compound:
-
Far-Red Emission: With an emission maximum at 631 nm, this compound fluoresces in the far-red region of the spectrum. This is particularly advantageous for multicolor imaging and flow cytometry experiments, as it minimizes spectral overlap with commonly used green (e.g., FITC, GFP) and red (e.g., PE, RFP) fluorophores. This reduces the need for complex fluorescence compensation.
-
High Signal-to-Noise Ratio: The significant fluorescence enhancement upon binding to nucleic acids ensures a bright signal against a low background, facilitating clear discrimination between live and dead or apoptotic cells.[1]
-
Versatility in Instrumentation: this compound is compatible with instruments equipped with a He-Ne laser (594 nm), a common feature in many flow cytometers and confocal microscopes.
Experimental Protocols
Apoptosis Detection by Flow Cytometry (this compound and Propidium Iodide Co-staining)
This protocol allows for the distinction between live, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells exhibit increased membrane permeability to this compound but still exclude Propidium Iodide. Late apoptotic and necrotic cells are permeable to both dyes.
Materials:
-
Cell suspension
-
This compound Iodide (1 mM solution in DMSO)
-
Propidium Iodide (1 mg/mL solution in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using a suitable method. Include a non-treated control group.
-
Harvest and wash the cells once with cold PBS.
-
Resuspend the cells in cold PBS at a concentration of 1 x 10^6 cells/mL.
-
To 1 mL of the cell suspension, add this compound stock solution to a final concentration of 25 nM - 1 µM. The optimal concentration should be determined empirically for your cell type.
-
To the same cell suspension, add Propidium Iodide stock solution to a final concentration of 1 µg/mL.
-
Incubate the cells on ice for 15-30 minutes, protected from light.
-
Analyze the stained cells by flow cytometry.
-
Excite this compound with a yellow-orange laser (e.g., 594 nm) and detect emission using a filter appropriate for its emission spectrum (e.g., 630/20 nm bandpass).
-
Excite Propidium Iodide with a blue laser (488 nm) and detect emission using a filter appropriate for its emission spectrum (e.g., 610/20 nm bandpass).
-
-
Gate on the cell population to exclude debris. Live cells will be double-negative, early apoptotic cells will be this compound positive and PI negative, and late apoptotic/necrotic cells will be double-positive.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Propidium iodide - Wikipedia [en.wikipedia.org]
- 5. Propidium Iodide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. SYTOX Green核酸染料-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Propidium Iodide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Cross-Validation of Yo-Pro-3 Data with Western Blot for Apoptosis Detection: A Comparative Guide
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis, or programmed cell death, is critical in various fields of biological research and drug development. Two widely utilized techniques for assessing apoptosis are the use of fluorescent dyes like Yo-Pro-3 and the protein analysis method of western blotting. This guide provides an objective comparison of these two methods, supported by experimental protocols and illustrative data, to aid researchers in selecting and cross-validating the most appropriate techniques for their studies.
Introduction to Apoptosis Detection Methods
This compound Assay: this compound is a cell-impermeant nucleic acid stain that selectively enters cells with compromised plasma membrane integrity, a characteristic feature of early to mid-stage apoptotic cells.[1][2] Upon binding to DNA, its fluorescence increases significantly, allowing for the identification and quantification of apoptotic cells, typically through fluorescence microscopy or flow cytometry.[1][3] When used in conjunction with a vital dye like Propidium Iodide (PI), which only enters cells in late-stage apoptosis or necrosis, researchers can distinguish between different stages of cell death.[3][4]
Western Blotting: Western blotting is a powerful and specific technique for detecting and quantifying specific proteins within a complex mixture, such as a cell lysate.[5] In the context of apoptosis, western blotting is used to measure changes in the expression levels of key proteins that regulate and execute the apoptotic process.[5][6] This includes the detection of the cleaved (active) forms of caspases, such as caspase-3, and the cleavage of their substrates, like Poly (ADP-ribose) polymerase (PARP).[5][7] The appearance of these cleaved fragments provides definitive biochemical evidence of apoptosis.[5]
Comparative Analysis: this compound vs. Western Blot
| Feature | This compound Assay | Western Blot |
| Principle | Detects increased membrane permeability in apoptotic cells.[1] | Detects specific apoptotic proteins and their cleavage products.[5] |
| Stage of Apoptosis | Primarily early to mid-stage (membrane permeability changes).[4] | Can detect markers from early (e.g., Bcl-2 family changes) to late stages (e.g., cleaved PARP).[5][6] |
| Quantification | Quantitative (e.g., percentage of fluorescent cells via flow cytometry).[4][8] | Semi-quantitative to quantitative (densitometry of protein bands).[2] |
| Throughput | High-throughput compatible (e.g., microplate readers, flow cytometry). | Lower throughput, more labor-intensive. |
| Information Provided | Indicates loss of membrane integrity, a hallmark of apoptosis. | Provides specific information about the activation of apoptotic signaling pathways.[5] |
| Multiplexing | Can be multiplexed with other fluorescent probes (e.g., PI for necrosis).[4] | Can be multiplexed by probing for multiple proteins on the same blot. |
| Confirmation | Often requires confirmation by another method to verify apoptosis. | Considered a confirmatory method for apoptosis.[5] |
Supporting Experimental Data
Table 1: Illustrative Cross-Validation of this compound Staining with Cleaved Caspase-3 Western Blot in Jurkat Cells Treated with Staurosporine.
| Treatment | % this compound Positive Cells (Flow Cytometry) | Cleaved Caspase-3 / β-actin (Relative Densitometry Units) |
| Untreated Control | 5% | 0.1 |
| Staurosporine (1 µM, 4h) | 45% | 2.5 |
| Staurosporine (1 µM, 8h) | 70% | 4.8 |
Disclaimer: The data in this table is for illustrative purposes and represents typical expected results. Actual results may vary depending on the cell type, experimental conditions, and specific protocols used.
Experimental Protocols
This compound and Propidium Iodide Staining for Flow Cytometry
This protocol is adapted for distinguishing between live, apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.
-
Harvesting: Harvest both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining:
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V conjugated to a fluorophore (e.g., FITC, optional for confirming early apoptosis).
-
Add 1 µL of this compound stock solution (typically 1 µM).
-
Add 1 µL of Propidium Iodide (PI) stock solution (typically 1 mg/mL).
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: this compound negative, PI negative.
-
Apoptotic cells: this compound positive, PI negative.
-
Late apoptotic/necrotic cells: this compound positive, PI positive.
-
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol outlines the key steps for detecting apoptotic markers by western blot.
-
Cell Lysis:
-
After inducing apoptosis, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and/or cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).[2]
Visualizing the Pathways and Workflow
To better understand the underlying biological processes and the experimental procedures, the following diagrams have been generated.
Caption: Apoptotic signaling pathways and points of detection.
Caption: Experimental workflow for cross-validation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Yo-Pro-3
In the dynamic environment of scientific research and drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Yo-Pro-3, a far-red fluorescent nucleic acid stain. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound, also known as Oxazole Red, is a cell-impermeant dye commonly used to identify dead or apoptotic cells in fluorescence microscopy and flow cytometry.[1] While invaluable in research, its chemical nature necessitates careful management of its waste stream.
Key Safety and Handling Information
Before initiating any disposal procedure, it is crucial to be aware of the inherent characteristics and handling requirements of this compound. The following table summarizes key quantitative data for this compound iodide.
| Property | Value | Source |
| Chemical Formula | C26H31I2N3O | PubChem |
| Molecular Weight | 659.35 g/mol | PubChem |
| Excitation Maximum | 612 nm | Invitrogen |
| Emission Maximum | 631 nm | Invitrogen |
| CAS Number | 157199-62-7 | Biotium |
| Storage Temperature | -5°C to -30°C, protect from light | Invitrogen |
Note: this compound is often supplied as a solution in dimethyl sulfoxide (B87167) (DMSO). DMSO is readily absorbed through the skin and can carry dissolved chemicals with it. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this compound solutions.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a multi-step process designed to minimize exposure and environmental contamination. Do not dispose of this compound directly into the sewage system.[2] Always consult your institution's Environmental Health and Safety (EHS) office for specific local, state, and national regulations.
1. Waste Segregation and Collection:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the primary solvent (e.g., water, buffer).
-
DMSO Solutions: Collect all DMSO waste containing this compound in a separate, designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and "DMSO." Do not mix DMSO waste with other solvent waste streams unless approved by your EHS office.
-
Contaminated Solids: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, in a designated solid hazardous waste container.
2. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable laboratory disinfectant or detergent, and then wipe it down with 70% ethanol.
-
Dispose of all cleaning materials as solid hazardous waste.
3. Final Disposal:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management service.
-
Ensure all necessary waste disposal forms are completed accurately and accompany the waste containers.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By implementing these procedures, researchers and laboratory personnel can effectively manage this compound waste, ensuring a safe and compliant laboratory environment. This commitment to responsible chemical handling not only protects individuals and the environment but also reinforces a culture of safety and excellence in scientific practice.
References
Essential Safety and Operational Guide for Handling Yo-Pro-3
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol for Yo-Pro-3
This guide provides immediate and essential safety and logistical information for the proper handling and disposal of this compound iodide, a far-red fluorescent nucleic acid stain. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a chemical compound and should be handled with care, following all standard laboratory safety practices.
I. Personal Protective Equipment (PPE)
When handling this compound, which is typically supplied in a DMSO solution, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile Gloves | Wear nitrile gloves for incidental splash protection. Since this compound is often dissolved in DMSO, which can facilitate skin absorption of chemicals, it is crucial to change gloves immediately upon contamination. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If there is a risk of aerosolization or if working outside of a ventilated enclosure, a risk assessment should be performed to determine if respiratory protection is necessary. |
II. Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle but thorough stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for proper disposal. Clean the spill area with a suitable decontamination solution. |
III. Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidental exposure.
-
Storage: Store in a freezer at -5°C to -30°C and protect from light.[1]
-
Handling: Allow the vial to warm to room temperature before opening. Centrifuge the vial briefly to collect the solution at the bottom. Avoid repeated freeze-thaw cycles. Handle in a well-ventilated area, preferably in a chemical fume hood.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Solid Waste: All contaminated materials, including pipette tips, gloves, and paper towels, should be collected in a designated and labeled hazardous waste container.
-
Do Not: Pour this compound waste down the drain.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disclaimer: This document provides guidance based on available safety information for similar chemical compounds. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the manufacturer's SDS for the most accurate and up-to-date information.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
